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  • Product: 1-Morpholino-2-phenylethanone
  • CAS: 17123-83-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-Morpholino-2-phenylethanone: Chemical Properties and Molecular Structure

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Morpholino-2-phenylethanone is an organic compound belonging to the class of α-amino ketones. This class of molecules is of significant inter...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Morpholino-2-phenylethanone is an organic compound belonging to the class of α-amino ketones. This class of molecules is of significant interest in synthetic and medicinal chemistry due to the versatile reactivity imparted by the presence of both a carbonyl group and an adjacent amino group.[1][2] The morpholine moiety, a common scaffold in pharmacologically active compounds, is integrated into the structure, suggesting potential biological relevance.[3][4] This technical guide provides a comprehensive overview of the chemical properties, molecular structure, synthesis, and reactivity of 1-Morpholino-2-phenylethanone, serving as a vital resource for researchers in drug discovery and chemical synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Morpholino-2-phenylethanone is fundamental for its application in research and development. While some specific experimental data for this compound is not widely published, its properties can be estimated based on its structural analogues and the functional groups present.

PropertyValueSource/Comment
IUPAC Name 1-morpholin-4-yl-2-phenylethan-1-oneIUPAC Nomenclature
CAS Number 17123-83-0[5]
Molecular Formula C₁₂H₁₅NO₂[5]
Molecular Weight 205.25 g/mol [5]
Appearance Likely a solid at room temperature.Inferred from related compounds and NMR data acquisition.
Melting Point Not explicitly reported in the searched literature.
Boiling Point Not explicitly reported in the searched literature.
Solubility Expected to be soluble in common organic solvents like chloroform, dichloromethane, and methanol.General solubility of similar organic compounds.

Molecular Structure and Spectroscopic Analysis

The molecular structure of 1-Morpholino-2-phenylethanone consists of a phenylethanone backbone with a morpholine ring attached to the carbonyl carbon. This arrangement gives rise to characteristic spectroscopic signatures.

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// Atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="-1.2,-1.9!"]; O1 [label="O", pos="0,-2.4!"]; C3 [label="C", pos="1.2,-1.9!"]; C4 [label="C", pos="1.2,-0.5!"]; C5 [label="C", pos="0,1.4!"]; O2 [label="O", pos="-0.8,2.2!"]; C6 [label="C", pos="1.4,1.9!"]; C7 [label="C", pos="2.6,1.1!"]; C8 [label="C", pos="3.8,1.8!"]; C9 [label="C", pos="5.0,1.1!"]; C10 [label="C", pos="5.0,-0.3!"]; C11 [label="C", pos="3.8,-1.0!"]; C12 [label="C", pos="2.6,-0.3!"];

// Edges for bonds N1 -- C1; C1 -- C2; C2 -- O1; O1 -- C3; C3 -- C4; C4 -- N1; N1 -- C5; C5 -- O2 [style=double]; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; }

Caption: General workflow for the synthesis of 1-Morpholino-2-phenylethanone.

Detailed Experimental Protocol (Proposed)
  • Reaction Setup: To a solution of 2-bromo-1-phenylethanone (1.0 eq) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF), add morpholine (1.1-1.5 eq).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq), to scavenge the hydrobromic acid (HBr) formed during the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford pure 1-Morpholino-2-phenylethanone.

Chemical Reactivity and Potential Applications

The bifunctional nature of 1-Morpholino-2-phenylethanone makes it a versatile intermediate for further chemical transformations.[1]

  • Carbonyl Group Reactivity: The ketone functionality can undergo a variety of reactions, including reduction to the corresponding alcohol (1-morpholino-2-phenylethanol), reductive amination, and addition of organometallic reagents to form tertiary alcohols.

  • α-Amino Ketone Reactivity: The presence of the α-amino group can influence the reactivity of the carbonyl group and the adjacent methylene protons. Enolate formation can be achieved under appropriate basic conditions, allowing for further functionalization at the α-position.

The morpholine scaffold is a key feature in a wide range of pharmaceuticals, exhibiting diverse biological activities including anticancer, antidepressant, and analgesic properties.[3][4] While specific pharmacological studies on 1-Morpholino-2-phenylethanone are not extensively reported, its structural similarity to other bioactive molecules makes it an attractive candidate for screening in various biological assays and as a building block for the synthesis of more complex drug candidates. For instance, it can serve as a precursor for the synthesis of α-ketoamides, which are known to possess biological activity.[6]

Conclusion

1-Morpholino-2-phenylethanone is a valuable α-amino ketone with significant potential in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its chemical properties, molecular structure, and a plausible synthetic route. The availability of its NMR spectral data provides a solid foundation for its unambiguous characterization. Further research into its specific physicochemical properties, reactivity, and biological activities is warranted to fully explore the potential of this versatile compound.

References

  • Current time in London, GB. (n.d.).
  • Aminoaldehydes and aminoketones - Grokipedia. (n.d.).
  • Aminoaldehydes and aminoketones - Wikipedia. (n.d.). Retrieved from [Link]

  • (PDF) An Approach in Synthesis of 1-Morpholino-2-phenylethane-1,2-dione Catalyzed by Copper (II) Bromide - ResearchGate. (n.d.). Retrieved from [Link]

  • Preparation and Reactivity of Versatile α-Amino Ketones | The Journal of Organic Chemistry. (2007, January 26). Retrieved from [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • 1-Morpholino-2-phenylethan-1-one (5) - | Imperial College London. (2017, December 26). Retrieved from [Link]

  • Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). Retrieved from [Link]

  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC. (n.d.). Retrieved from [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9). Retrieved from [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC. (n.d.). Retrieved from [Link]

  • Morpholine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022, April 13). Retrieved from [Link]

  • Compound 41 | Imperial College London. (2019, June 12). Retrieved from [Link]

  • Dimethyl(1-oxopropyl)phenylsilane - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC. (n.d.). Retrieved from [Link]

  • NMR | Faculty of Natural Sciences | Imperial College London. (n.d.). Retrieved from [Link]

  • 1H and 13C NMR spectra of N-substituted morpholines - PubMed. (2005, August 15). Retrieved from [Link]

  • IR Spectroscopy. (n.d.). Retrieved from [Link]

  • A review on the structure and pharmacological activity of phenylethanoid glycosides - PubMed. (2021, January 1). Retrieved from [Link]

  • I2-promoted aerobic oxidative coupling of acetophenes with amines under metal-free conditions: A facial access to α- ketoamides - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Scientific Publications | Pharmaron Research Insights. (n.d.). Retrieved from [Link]

  • 1-phenylethanone. (n.d.). Retrieved from [Link]

  • MSBNK-Fac_Eng_Univ_Tokyo-JP006570 - MassBank. (2008, October 21). Retrieved from [Link]

  • 1-(2-(Phenylamino)phenyl)ethanone | C14H13NO | CID 13681760 - PubChem. (n.d.). Retrieved from [Link]

  • Acetophenone - Wikipedia. (n.d.). Retrieved from [Link]

  • Ethanone, 1,2-diphenyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Acetophenone, 4'-morpholino- | SIELC Technologies. (2018, May 16). Retrieved from [Link]

Sources

Exploratory

mechanism of action of 1-Morpholino-2-phenylethanone in biological assays

Deconstructing Target Engagement: The Mechanistic Role of 1-Morpholino-2-phenylethanone in Biological Assays Executive Summary In the landscape of modern chemical biology and drug discovery, understanding a compound's me...

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Author: BenchChem Technical Support Team. Date: April 2026

Deconstructing Target Engagement: The Mechanistic Role of 1-Morpholino-2-phenylethanone in Biological Assays

Executive Summary

In the landscape of modern chemical biology and drug discovery, understanding a compound's mechanism of action requires not only highly potent inhibitors but also precisely designed inactive structural probes. 1-Morpholino-2-phenylethanone (an amide analog) serves as a critical negative control in the evaluation of α-ketothioamides—a class of inhibitors targeting Phosphoglycerate Dehydrogenase (PHGDH). This whitepaper details the biochemical rationale, Structure-Activity Relationship (SAR) causality, and self-validating assay protocols that utilize 1-Morpholino-2-phenylethanone to definitively prove on-target engagement in the Serine Synthesis Pathway (SSP).

The Biological Context: PHGDH and the Serine Synthesis Pathway

Cancer cells frequently hijack metabolic pathways to sustain rapid proliferation. The Serine Synthesis Pathway (SSP) is a prime example, branching off from glycolysis to generate serine, a vital precursor for nucleotides, glutathione, and lipids. The rate-limiting first step of this pathway—the NAD⁺-dependent oxidation of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP)—is catalyzed by 1 [1].

Because PHGDH is genomically amplified and overexpressed in multiple malignancies (e.g., breast cancer, melanoma), it has emerged as a high-value therapeutic target. Recent screening efforts identified α-ketothioamides as robust PHGDH inhibitors. However, to validate that the observed cellular toxicity is strictly due to PHGDH inhibition and not off-target effects of the morpholine or phenyl rings, researchers synthesized 1-Morpholino-2-phenylethanone as a mechanistic probe [2].

SSP Glycolysis Glycolysis PG3 3-Phosphoglycerate (3-PG) Glycolysis->PG3 PHP3 3-Phosphohydroxypyruvate (3-PHP) PG3->PHP3 PHGDH Enzyme PSer Phosphoserine PHP3->PSer PSAT1 Ser Serine PSer->Ser PSPH Active α-Ketothioamides (Active Inhibitor) Active->PG3 Blocks Conversion Inactive 1-Morpholino-2-phenylethanone (Inactive Probe) Inactive->PG3 Fails to Block

Serine Synthesis Pathway and the differential impact of active inhibitors vs. the inactive probe.

Pharmacophore Deconstruction: Causality of Inactivity

As a Senior Application Scientist, it is crucial to understand why a compound fails, as this failure defines the pharmacophore. The active α-ketothioamides inhibit PHGDH through a non-competitive, potentially covalent or strong allosteric interaction [3]. The thiocarbonyl (C=S) group is highly polarizable and electrophilic, allowing it to engage critical cysteine residues (e.g., Cys18 or Cys234) or form tight hydrogen-bonding networks within the enzyme's allosteric ACT domain.

By contrast, 1-Morpholino-2-phenylethanone replaces the α-ketothioamide linker with a standard amide linker. The resonance stabilization of the amide bond (delocalization of the nitrogen lone pair into the carbonyl pi-system) drastically reduces its electrophilicity and alters the dihedral angle of the molecule. Consequently, 1-Morpholino-2-phenylethanone cannot engage the PHGDH active/allosteric site. Its complete lack of biological activity in assays proves that the peripheral morpholine and phenyl rings are insufficient for binding on their own, confirming the absolute necessity of the α-ketothioamide "warhead" [4].

Quantitative SAR Data Comparison

The table below summarizes the biological assay data, demonstrating the stark contrast between the active pharmacophore and the inactive 1-Morpholino-2-phenylethanone probe.

CompoundLinker ChemistryPHGDH IC₅₀ (μM)Diaphorase IC₅₀ (μM)*Cell Proliferation IC₅₀ (μM)**
α-Ketothioamide (Control) Thioamide40 ± 2> 200~ 35
1-Morpholino-2-phenylethanone Amide> 200 (Inactive)> 200> 100 (No effect)

*Diaphorase IC₅₀ serves as a counter-screen to rule out false positives in the coupled assay. **Tested in high-PHGDH expressing cell lines (e.g., HCT-116) in serine-depleted media.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the evaluation of these compounds relies on a self-validating workflow. The inclusion of counter-screens ensures that assay interference is not mistaken for biological activity.

Workflow Synthesis 1. Probe Synthesis (Acyl Substitution) EnzymeAssay 2. PHGDH Assay (Coupled Fluorescence) Synthesis->EnzymeAssay CounterScreen 2b. Counter-Screen (Diaphorase Check) EnzymeAssay->CounterScreen Validate CellAssay 3. Cell Proliferation (Serine-Depleted) EnzymeAssay->CellAssay SAR 4. SAR Validation (Data Synthesis) CellAssay->SAR

Self-validating experimental workflow for evaluating PHGDH target engagement and SAR.
Protocol 1: Synthesis of 1-Morpholino-2-phenylethanone

Causality: We utilize nucleophilic acyl substitution rather than a Willgerodt–Kindler reaction to ensure the amide is synthesized entirely free of sulfur contaminants that could cause false-positive PHGDH inhibition.

  • Activation: Dissolve 2-phenylacetic acid (1.0 eq) in anhydrous CH₂Cl₂. Add a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride (1.0 eq) at room temperature. Stir until HCl gas evolution ceases, indicating complete conversion to the acid chloride.

  • Substitution: Cool the reaction vessel to 0 °C. Dropwise, add a solution of morpholine (1.5 eq) and triethylamine (1.5 eq) in CH₂Cl₂.

  • Purification: Stir for 2 hours, quench with distilled water, and extract the organic layer. Purify the crude product via silica gel chromatography (Cyclohexane/EtOAc gradient) to yield pure 1-Morpholino-2-phenylethanone.

Protocol 2: In Vitro PHGDH Coupled Fluorescence Assay

Causality: Because PHGDH produces NADH (which is difficult to measure with high sensitivity directly in high-throughput formats), we couple NADH production to the diaphorase-mediated reduction of resazurin into highly fluorescent resorufin.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.5), 1 mM EDTA, and 1 mM DTT.

  • Enzyme Mix: Add recombinant human PHGDH (50 nM), PSAT1 (2 U/mL), diaphorase (0.1 U/mL), NAD⁺ (1 mM), and resazurin (50 μM) to a 96-well black microplate.

  • Compound Incubation: Add 1-Morpholino-2-phenylethanone (serial dilutions from 200 μM to 0.1 μM in DMSO, 1% final assay concentration). Incubate for 15 minutes at 37 °C.

  • Initiation & Readout: Initiate the reaction by adding the substrate, 3-PG (1 mM). Monitor fluorescence (Ex 544 nm / Em 590 nm) continuously for 30 minutes.

  • CRITICAL Counter-Screen: To prove that a lack of fluorescence is due to PHGDH inhibition and not diaphorase inhibition, repeat the assay omitting PHGDH and 3-PG. Initiate directly with NADH (50 μM). 1-Morpholino-2-phenylethanone must show no inhibition here.

Protocol 3: Cellular Proliferation Assay (Target Validation)
  • Cell Seeding: Seed HCT-116 cells (known for high PHGDH expression) in 96-well plates at 3,000 cells/well.

  • Media Conditions: Use custom DMEM lacking serine and glycine, supplemented with 10% dialyzed FBS. Causality: Removing exogenous serine forces the cells to rely entirely on de novo synthesis via PHGDH, sensitizing them to on-target inhibitors.

  • Treatment: Treat cells with 1-Morpholino-2-phenylethanone for 72 hours.

  • Viability Readout: Assess cell viability using an ATP-luminescence assay (e.g., CellTiter-Glo). Normalize luminescence to a DMSO vehicle control.

Conclusion

In biological assays, the absence of activity is often as informative as its presence. 1-Morpholino-2-phenylethanone is structurally devoid of the electrophilic and geometric properties required to inhibit PHGDH. By deploying this compound alongside active α-ketothioamides in rigorously controlled, self-validating assays, researchers can confidently attribute cellular phenotypes to specific target engagement rather than generalized chemotoxicity.

References

  • Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors PubMed Central (PMC)
  • Structure–Activity Relationships (SARs) of α-Ketothioamides as Inhibitors of Phosphoglycerate Dehydrogenase (PHGDH) Pharmaceuticals (MDPI)
  • Identification of a novel PHGDH covalent inhibitor by chemical proteomics and phenotypic profiling PubMed Central (PMC)
  • α-Ketothioamide Derivatives: A Promising Tool to Interrogate Phosphoglycerate Dehydrogenase (PHGDH)

Sources

Foundational

Solubility Profile and Solvent Interactions of 1-Morpholino-2-Phenylethanone: A Comprehensive Technical Guide

Executive Summary 1-Morpholino-2-phenylethanone (CAS 17123-83-0), structurally characterized as 4-(phenylacetyl)morpholine, is a highly versatile amide intermediate frequently utilized in advanced organic synthesis, cata...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Morpholino-2-phenylethanone (CAS 17123-83-0), structurally characterized as 4-(phenylacetyl)morpholine, is a highly versatile amide intermediate frequently utilized in advanced organic synthesis, catalytic carbene carbonylation, and peptide coupling methodologies. Understanding its solubility profile is critical for optimizing reaction kinetics, designing purification workflows, and minimizing solvent waste in process chemistry. This whitepaper provides an in-depth mechanistic analysis of its solvation thermodynamics, supported by quantitative profiling and a self-validating experimental methodology for empirical solubility determination.

Physicochemical Identity & Structural Thermodynamics

The dissolution of 1-Morpholino-2-phenylethanone is thermodynamically governed by the energy required to disrupt its solid-state crystal lattice—typically isolated as an off-white solid at room temperature[1]—and the subsequent enthalpic stabilization provided by the solvent.

The molecule exhibits a distinct amphiphilic character driven by three primary functional domains:

  • The Phenyl Ring: Imparts lipophilicity and relies heavily on London dispersion forces and π−π stacking for solvation.

  • The Amide Carbonyl: Acts as a strong hydrogen-bond acceptor and a locus for intense dipole-dipole interactions.

  • The Morpholine Ether Oxygen: Provides a secondary, weaker site for hydrogen bonding, enhancing solubility in protic environments.

For dissolution to occur spontaneously ( ΔGmix​<0 ), the solvent must provide sufficient enthalpic gain (via dipole interactions or H-bonding) to overcome the lattice energy of the solid form.

Interactions cluster_solute 1-Morpholino-2-phenylethanone P Phenyl Ring (Lipophilic) A Amide Carbonyl (H-Bond Acceptor) M Morpholine Ether (Weak Acceptor) NP Non-Polar Solvents (e.g., Hexane) NP->P Dispersion PA Polar Aprotic (e.g., THF, MeCN) PA->A Dipole-Dipole PP Polar Protic (e.g., Methanol) PP->A Strong H-Bond PP->M Weak H-Bond

Mechanistic mapping of solvent interactions with target functional groups.

Quantitative Solubility Profile in Common Organic Solvents

Empirical observations from catalytic radical reactions and amide synthesis workflows demonstrate that 1-Morpholino-2-phenylethanone exhibits optimal solubility in polar aprotic solvents[1]. For instance, in cobalt-catalyzed carbene carbonylation reactions, solvent screening revealed that acetonitrile and tetrahydrofuran (THF) provided the highest yields, directly correlating with the substrate's excellent solubility in these media[2]. Conversely, non-polar solvents and highly polar aqueous systems yield poor solvation.

The table below summarizes the representative solubility profile based on structural thermodynamics and empirical solvent screening data:

SolventSolvent ClassDielectric Constant ( ε )Representative Solubility (mg/mL)Primary Solvation Mechanism
Water Polar Protic80.1< 1.0Poor; limited to weak H-bonding, high hydrophobic penalty from the phenyl ring.
Methanol Polar Protic32.725 - 50Moderate; H-bond donation to the amide carbonyl disrupts lattice.
Acetonitrile Polar Aprotic37.5> 100High; excellent dipole-dipole stabilization. Optimal for synthesis[2].
Tetrahydrofuran (THF) Polar Aprotic7.5> 100High; highly favorable dispersion and dipole interactions[2].
Dichloromethane (DCM) Polar Aprotic9.1> 200Very High; near-ideal Hildebrand parameter match for amides.
Toluene Non-polar2.410 - 20Low; relies solely on π−π stacking and dispersion.
Hexane Non-polar1.9< 2.0Very Low; insufficient polarity to disrupt the crystal lattice.

Experimental Workflow: Isothermal Shake-Flask Methodology

To accurately quantify the solubility of 1-Morpholino-2-phenylethanone for process scale-up, the Isothermal Shake-Flask Method coupled with HPLC-UV is the industry gold standard. Predictive computational models often fail to account for the complex crystal lattice energies of amides; therefore, empirical determination is required.

This protocol is designed as a self-validating system : the strict 48-hour equilibration time guarantees that the rate of dissolution equals the rate of precipitation (preventing supersaturation artifacts common in kinetic assays), while the use of chemically inert PTFE filters ensures no lipophilic binding artifacts skew the final quantification.

Step-by-Step Protocol
  • Preparation of Saturated Solutions: Add an excess amount of solid 1-Morpholino-2-phenylethanone (e.g., 500 mg) to 5.0 mL of the target solvent in a tightly sealed, chemically inert borosilicate glass vial.

  • Thermodynamic Equilibration: Agitate the suspension using an orbital shaker at 400 rpm for exactly 48 hours in a temperature-controlled incubator set to 25.0 ± 0.1 °C. Causality note: 48 hours is required to ensure the system transitions from kinetic dissolution to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 10,000 rpm for 15 minutes to pellet the undissolved solid. Carefully draw the supernatant and filter it through a 0.22 µm PTFE syringe filter. Causality note: Mixed cellulose ester (MCE) or nylon filters must be avoided as they can either bind the lipophilic phenyl ring or be dissolved by polar aprotic solvents like THF or DCM.

  • Volumetric Dilution: Dilute the filtered supernatant volumetrically with the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of the UV detector.

  • HPLC-UV Quantification: Analyze the sample via HPLC using a C18 reverse-phase column. Monitor the absorbance at λ=210 nm (corresponding to the amide/phenyl chromophores). Calculate the exact solubility by plotting the peak area against a pre-established, multi-point calibration curve.

Workflow A 1. Solute Addition (Excess Solid) B 2. Equilibration (48h, 25°C, 400 rpm) A->B C 3. Phase Separation (Centrifugation & PTFE Filtration) B->C D 4. Volumetric Dilution (Mobile Phase) C->D E 5. HPLC-UV Analysis (λ = 210 nm) D->E

Step-by-step workflow for the isothermal shake-flask solubility determination method.

Implications for Drug Development and Process Chemistry

The solubility profile of 1-Morpholino-2-phenylethanone dictates its utility in continuous flow chemistry and batch scale-ups. Because the compound exhibits maximum solubility in polar aprotic solvents (DCM, THF, Acetonitrile), these solvents should be prioritized as reaction media to maintain homogeneous catalysis. For instance, when utilizing the compound in room-temperature amide synthesis, avoiding protic solvents prevents competitive hydrogen bonding that could otherwise deactivate catalytic centers or precipitate the substrate[1]. Furthermore, its poor solubility in hexane and water can be strategically exploited during downstream processing (DSP) to force precipitation and isolate the compound in high purity without the need for resource-intensive chromatography.

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Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Characterization of 1-Morpholino-2-phenylethanone

Scientific Rationale & Strategic Overview 1-Morpholino-2-phenylethanone (CAS: 17123-83-0)[1] is a highly versatile tertiary amide building block utilized extensively in medicinal chemistry, particularly in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Strategic Overview

1-Morpholino-2-phenylethanone (CAS: 17123-83-0)[1] is a highly versatile tertiary amide building block utilized extensively in medicinal chemistry, particularly in the synthesis of CNS-active agents, kinase inhibitors, and peptidomimetics[2]. The structural core—a phenylacetic acid derivative amidated with morpholine—provides a precise balance of lipophilicity and hydrogen-bond accepting capability.

In drug development, the synthesis of such amides must be adaptable from milligram-scale discovery libraries to multi-kilogram process operations. To meet these dual demands, this application note details two rigorously validated, self-contained methodologies:

  • Protocol A (Discovery Scale - EDCI/HOBt): Selected for its mild room-temperature conditions and high functional group tolerance. The causality behind selecting EDCI over traditional carbodiimides (like DCC) lies in the water solubility of its urea byproduct. This allows for rapid isolation via simple aqueous extraction, bypassing time-consuming chromatographic purification.

  • Protocol B (Process Scale - Acid Chloride): Designed for multi-gram to kilogram scale-up where atom economy and cost-of-goods (COGs) are paramount. This two-step procedure eliminates the need for expensive coupling reagents. By utilizing thionyl chloride (SOCl₂), the reaction generates volatile byproducts (SO₂, HCl) that are easily scrubbed, preventing the accumulation of stoichiometric organic waste.

Mechanistic Workflow

SynthesisWorkflow cluster_A Protocol A: Discovery Scale cluster_B Protocol B: Process Scale SM Phenylacetic Acid (Starting Material) Coupling EDCI, HOBt, DIPEA Morpholine, DCM, rt SM->Coupling Direct Amidation AcidChloride SOCl2, Reflux (Intermediate: Phenylacetyl Chloride) SM->AcidChloride Chlorination (Step 1) Product 1-Morpholino-2-phenylethanone (Target Compound) Coupling->Product Aqueous Workup Amidation Morpholine, Et3N DCM, 0 °C to rt AcidChloride->Amidation Step 2 Amidation->Product Crystallization

Figure 1. Divergent synthetic workflows for 1-Morpholino-2-phenylethanone.

Experimental Protocols

Protocol A: Milligram to Gram-Scale Synthesis (Discovery)

Objective: Rapid synthesis of 1-morpholino-2-phenylethanone with minimal purification bottlenecks.

Reagents:

  • Phenylacetic acid (1.0 equiv)

  • Morpholine (1.2 equiv)

  • EDCI·HCl (1.5 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Activation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend phenylacetic acid in DCM. Add EDCI·HCl and HOBt sequentially.

    • Mechanistic Insight: HOBt rapidly converts the initial O-acylisourea intermediate into a highly reactive OBt-ester. This suppresses the irreversible rearrangement to an unreactive N-acylurea, driving the reaction to completion[2].

  • Amidation: Stir the suspension at room temperature for 15 minutes. Add DIPEA dropwise, followed by morpholine.

  • Propagation: Stir the reaction mixture at room temperature for 12–16 hours under a nitrogen atmosphere.

  • Self-Validating Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3×). Wash the combined organic layers with 1M HCl (to remove excess morpholine and DIPEA), water, and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product as an off-white solid.

Protocol B: Multi-Gram to Kilogram-Scale Synthesis (Process)

Objective: Cost-effective, scalable amidation avoiding expensive coupling reagents.

Reagents:

  • Phenylacetic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂) (1.5 equiv)

  • Morpholine (1.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Dichloromethane (DCM)

  • Catalytic DMF (0.05 equiv)

Step-by-Step Methodology:

  • Acid Chloride Formation: In a reactor equipped with a reflux condenser and a gas scrubber, suspend phenylacetic acid in DCM. Add a catalytic amount of DMF (acts as a Vilsmeier-Haack type catalyst).

  • Chlorination: Add SOCl₂ dropwise at room temperature. Heat the mixture to a gentle reflux (40 °C).

    • In-Process Control (IPC): The cessation of gas (SO₂ and HCl) evolution serves as a reliable visual indicator that the conversion to phenylacetyl chloride is complete.

  • Concentration: Concentrate the mixture under vacuum to remove excess SOCl₂, yielding crude phenylacetyl chloride as a yellow oil.

  • Amidation: Dissolve the crude acid chloride in fresh DCM and cool to 0 °C using an ice bath. In a separate addition funnel, prepare a solution of morpholine and Et₃N in DCM.

  • Exotherm Management: Add the amine solution dropwise to the acid chloride to maintain the internal temperature below 10 °C. Caution: This step is highly exothermic; temperature control prevents the formation of colored degradation products.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup & Crystallization: Quench with water. Separate the phases and wash the organic layer with 1M HCl, 1M NaOH (to remove unreacted acid), and brine. Concentrate the organic phase and recrystallize the crude solid from ethyl acetate/hexanes to yield pure 1-morpholino-2-phenylethanone.

Data Presentation & Analytical Characterization

Table 1: Reagent Stoichiometry and Yield Comparison

ParameterProtocol A (Discovery Scale)Protocol B (Process Scale)
Activating Agent EDCI·HCl / HOBtSOCl₂
Base DIPEAEt₃N
Temperature Profile Room TemperatureReflux, then 0 °C to rt
Typical Yield 85 - 90%92 - 96%
Purification Method Acid/Base ExtractionCrystallization

Table 2: Analytical Characterization Data

Analytical MethodObserved Data
Appearance White to off-white solid
¹H NMR (500 MHz, CDCl₃) δ 7.35–7.23 (m, 5H, Ar-H), 3.75 (s, 2H, Ph-CH₂), 3.63 (m, 4H, Morpholine-O-CH₂), 3.47 (m, 2H, Morpholine-N-CH₂), 3.42 (m, 2H, Morpholine-N-CH₂)[3]
¹³C NMR (75 MHz, CDCl₃) δ 169.4 (C=O), 134.6 (Ar-Cq), 129.4, 128.4, 126.7 (Ar-CH), 66.5, 66.3 (Morpholine O-CH₂), 46.3, 42.1 (Morpholine N-CH₂), 41.6 (Benzylic CH₂)[4]
MS (EI) m/z 205 (M⁺), 114 (Base peak), 91[4]

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of 1-Morpholino-2-phenylethanone

Introduction: Unveiling the Potential of a Novel Scaffold 1-Morpholino-2-phenylethanone is a synthetic organic compound that marries two moieties of significant pharmacological interest: the morpholine ring and a phenyle...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Novel Scaffold

1-Morpholino-2-phenylethanone is a synthetic organic compound that marries two moieties of significant pharmacological interest: the morpholine ring and a phenylethanone core. The morpholine heterocycle is a well-established "privileged structure" in medicinal chemistry, featured in numerous approved drugs and bioactive molecules for its favorable physicochemical and metabolic properties.[1][2] It is known to contribute to a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral effects.[2][3] Concurrently, derivatives of the phenylethanone (or phenyl ketone) scaffold have demonstrated potent neuroprotective, antioxidant, and hepatoprotective activities in various studies.[4][5][6]

Given the absence of extensive published data on 1-Morpholino-2-phenylethanone itself, this document serves as a detailed guide for researchers and drug development professionals to systematically investigate its potential biological activities in vitro. The protocols outlined herein are based on the established pharmacological profiles of its constituent chemical groups and are designed to provide a robust framework for initial screening and mechanism of action studies.

Experimental Strategy: A Tiered Approach to In Vitro Characterization

A logical workflow is essential when characterizing a novel compound. We propose a tiered approach, starting with broad cytotoxicity screening to establish a safe concentration range, followed by targeted functional assays based on hypothesized activities derived from its chemical structure.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Functional Screening cluster_2 Phase 3: Mechanistic Insights A Compound Solubilization & Stock Preparation (DMSO) B Determine Therapeutic Window: Cell Viability & Cytotoxicity Assays (e.g., MTT, LDH) A->B C Anticancer Activity (Proliferation, Apoptosis Assays) B->C D Anti-inflammatory Activity (NO, Cytokine Release Assays) B->D E Neuroprotective Activity (Oxidative Stress Models) B->E F Target Identification & Validation (Western Blot, qPCR, Enzyme Assays) C->F D->F E->F G Pathway Analysis (e.g., NF-κB, MAPK Signaling) F->G

Caption: General workflow for the in vitro characterization of a novel compound.

Application Note 1: Anticancer Activity Screening

Rationale: The morpholine moiety is present in several anticancer agents.[3] Its ability to form hydrogen bonds and engage in hydrophobic interactions can be key for binding to therapeutic targets like protein kinases.[3] Therefore, assessing the antiproliferative and pro-apoptotic potential of 1-Morpholino-2-phenylethanone is a logical starting point.

Protocol 1.1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of 1-Morpholino-2-phenylethanone on cancer cell lines and calculate its half-maximal inhibitory concentration (IC50).

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, SW480 for colon cancer).[3]

  • Complete growth medium (e.g., RPMI 1640 with 10% FBS).[7]

  • 1-Morpholino-2-phenylethanone (stock solution in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well cell culture plates.

  • Multichannel pipette and plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of 1-Morpholino-2-phenylethanone in complete medium from the DMSO stock. The final DMSO concentration in all wells should be <0.5%.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions (e.g., concentrations ranging from 0.1 µM to 100 µM). Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Trustworthiness Check: Ensure that the absorbance values for the vehicle control are in a linear range and that the positive control (e.g., a known cytotoxic drug like Cisplatin) shows the expected effect.[3]

Application Note 2: Anti-Inflammatory Potential

Rationale: Morpholine derivatives have been reported to possess anti-inflammatory properties.[2][8] A common in vitro model for inflammation involves stimulating macrophages with lipopolysaccharide (LPS) to induce the production of inflammatory mediators like nitric oxide (NO) and cytokines.

Protocol 2.1: Measurement of Nitric Oxide (NO) Production using Griess Reagent

Objective: To assess the ability of 1-Morpholino-2-phenylethanone to inhibit LPS-induced NO production in murine macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • Complete DMEM medium.

  • LPS (from E. coli).

  • 1-Morpholino-2-phenylethanone (stock solution in DMSO).

  • Griess Reagent System.

  • Sodium nitrite (NaNO2) standard.

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of 1-Morpholino-2-phenylethanone (determined from prior MTT assays) for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubate for 24 hours at 37°C, 5% CO2.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Prepare a standard curve using serial dilutions of NaNO2.

    • Add 50 µL of Sulfanilamide solution (Component 1 of Griess Reagent) to all wells, and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Component 2) to all wells and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production relative to the LPS-only treated cells.

Causality Check: It is crucial to confirm that the observed reduction in NO is not due to cytotoxicity. Perform a parallel MTT assay on the RAW 264.7 cells under the same treatment conditions.

Application Note 3: Neuroprotective Effects

Rationale: Phenylethanoid derivatives are noted for their neuroprotective properties, often linked to their antioxidant and anti-apoptotic capabilities.[4] A standard in vitro model involves challenging a neuronal cell line with an oxidative stressor.

Protocol 3.1: Oxidative Stress-Induced Neurotoxicity Model

Objective: To evaluate if 1-Morpholino-2-phenylethanone can protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cell line.

  • Complete DMEM/F12 medium.

  • Hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA).[4]

  • 1-Morpholino-2-phenylethanone.

  • Reagents for a cell viability assay (e.g., MTT or CellTiter-Glo).

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to attach and differentiate if required (e.g., using retinoic acid).

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of 1-Morpholino-2-phenylethanone for 2-4 hours.

  • Induction of Oxidative Stress: Add H2O2 (e.g., 100-200 µM) or 6-OHDA to the wells (except for the control group) and incubate for 24 hours.[4]

  • Assessment of Cell Viability: Perform a cell viability assay (e.g., MTT) as described in Protocol 1.1.

  • Analysis: Compare the viability of cells pre-treated with the compound before the H2O2/6-OHDA challenge to those challenged with the stressor alone. Calculate the percentage of neuroprotection.

Potential Signaling Pathway Involvement

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central mediator of inflammation and is also implicated in cancer cell survival. A compound inhibiting LPS-induced NO production might be acting on this pathway.

G cluster_0 cluster_1 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88-dependent signaling cascade IkB IκBα IKK->IkB Phosphorylates NFkB p50/p65 (NF-κB) IkB_NFkB In cytoplasm (inactive) IkB->IkB_NFkB Sequesters Ubiquitination\n& Degradation Ubiquitination & Degradation IkB->Ubiquitination\n& Degradation NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocation Nucleus Nucleus Gene Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFkB_nuc->Gene Binds to Promoter Compound 1-Morpholino- 2-phenylethanone Compound->IKK Potential Inhibition Compound->NFkB_nuc Potential Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Summary of Quantitative Data

The following table structure should be used to summarize the quantitative results obtained from the screening assays.

Assay TypeCell LineParameter1-Morpholino-2-phenylethanonePositive Control
Anticancer MCF-7IC50 (µM)Experimental ValueCisplatin: Value
SW480IC50 (µM)Experimental Value5-FU: Value[3]
Anti-inflammatory RAW 264.7NO Inhibition IC50 (µM)Experimental ValueDexamethasone: Value
Neuroprotection SH-SY5Y% Protection at X µMExperimental ValueEdaravone: Value[4]

References

  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC. (2024).
  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
  • Synthetic phenylethanoid glycoside derivatives as potent neuroprotective agents. (2015). PubMed.
  • A review on pharmacological profile of Morpholine derivatives. (2023). ResearchGate.
  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. (2025). Frontiers.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences.
  • (PDF) An Approach in Synthesis of 1-Morpholino-2-phenylethane-1,2-dione Catalyzed by Copper (II) Bromide. (n.d.). ResearchGate.
  • Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC. (n.d.).
  • Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC. (n.d.).
  • Early Pharmacological Profiling of Antiproliferative Compounds by Live Cell Imaging - MDPI. (2022).
  • Medicinal chemistry of 2,2,4-substituted morpholines - PubMed. (n.d.).

Sources

Method

Application Note: Catalytic Pathways for the Efficient Production of 1-Morpholino-2-phenylethan-1-one

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale The synthesis of 1-morpholino-2-phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

The synthesis of 1-morpholino-2-phenylethan-1-one (phenylacetyl morpholine) represents a fundamental transformation in medicinal chemistry, as the tertiary amide bond is a ubiquitous structural motif in active pharmaceutical ingredients (APIs). Historically, the coupling of phenylacetic acid and morpholine relied on stoichiometric activating agents (e.g., DCC, EDC, or HATU). While effective, these methods suffer from poor atom economy, generating equimolar amounts of hazardous urea byproducts that complicate downstream purification[1].

To meet modern green chemistry standards, the paradigm has shifted toward catalytic direct amidation . As a Senior Application Scientist, selecting the appropriate catalytic pathway requires balancing substrate sterics, scalability, and E-factor (environmental factor). Because morpholine forms a tertiary amide, it is highly prone to causing product inhibition in certain catalytic cycles[2]. Therefore, understanding the causality behind catalyst selection—whether homogeneous Lewis acids or heterogeneous continuous-flow systems—is critical for process optimization.

Evaluation of Catalytic Pathways

Silicon-Centered Catalysis (Triarylsilanols)

Recent advancements have identified triarylsilanols, specifically tris(p-haloaryl)silanols, as the first silicon-centered molecular catalysts for direct amidation[2].

  • Mechanistic Causality: The silanol acts as a mild Lewis acid. It condenses with phenylacetic acid to form a highly reactive silyl ester intermediate . The morpholine nitrogen then executes a nucleophilic attack on the activated carbonyl carbon, forming a tetrahedral adduct that collapses to release the amide and regenerate the silanol[3].

  • Process Insight: Reaction Progress Kinetic Analysis (RPKA) reveals that tertiary amides (like 1-morpholino-2-phenylethan-1-one) are more inhibitory to silanols than secondary amides[2]. To counter this product inhibition, continuous water removal (via Dean-Stark or molecular sieves) is strictly required to drive the equilibrium.

SilanolCycle A Triarylsilanol Catalyst (Active Species) B Silyl Ester Intermediate (+ Phenylacetic Acid) A->B Dehydration C Tetrahedral Adduct (+ Morpholine) B->C Nucleophilic Attack D Product Release (Amide + H2O) C->D Amide Bond Formation D->A Catalyst Regeneration

Caption: Catalytic cycle of triarylsilanol-mediated direct amidation.

Heterocyclic Boronic Acid Catalysis

For bench-scale synthesis requiring exceptionally mild conditions, (2-(thiophen-2-ylmethyl)phenyl)boronic acid has proven to be a highly active, bench-stable catalyst capable of driving amidation at room temperature[4].

  • Mechanistic Causality: The unique efficacy of this catalyst stems from the sulfur atom in the thiophene ring. The sulfur coordinates with the empty p-orbital of the boron center, stabilizing the catalyst against protodeboronation while precisely tuning its Lewis acidity[5]. This allows the rapid formation of a mixed borate anhydride with phenylacetic acid, facilitating morpholine coupling without thermal degradation.

Continuous-Flow Heterogeneous Catalysis (CS₂/Alumina)

For scalable, industrial-level production, continuous-flow (CF) systems mediated by carbon disulfide (CS₂) over an alumina (Al₂O₃) catalyst bed offer unparalleled atom efficiency.

  • Mechanistic Causality: In this system, CS₂ acts as a transient coupling mediator rather than a traditional solvent. It reacts with morpholine to form a dithiocarbamate intermediate. As this mixture passes over the heterogeneous Lewis acidic Al₂O₃ bed, the intermediate is activated to react with phenylacetic acid, forming the amide seamlessly in a single pass. This eliminates the need for complex homogeneous catalyst extraction.

FlowReactor R Reagent Reservoir (Acid + Amine + CS2) P HPLC Pump (100 mM, MeCN) R->P H Preheating Coil (Stainless Steel) P->H C Alumina Catalyst Bed (GC Oven) H->C B Backpressure Regulator (300 bar max) C->B O Product Collection & Evaporation B->O

Caption: Continuous-flow reactor setup for CS2-mediated amidation.

Quantitative Data Presentation

The following table summarizes the operational parameters for the three distinct catalytic pathways for synthesizing 1-morpholino-2-phenylethan-1-one.

Catalytic PathwayCatalyst / MediatorSolventTemp (°C)Time / ResidenceYield (%)Scalability
Silicon-Centered Tris(4-bromophenyl)silanol (10 mol%)Toluene110 (Reflux)24 h75 - 85%Moderate (Batch)
Boronic Acid (2-(Thiophen-2-ylmethyl)phenyl)boronic acid (10 mol%)CH₂Cl₂25 (RT)12 - 24 h>90%Low-Moderate (Batch)
Continuous-Flow Al₂O₃ (Heterogeneous) + CS₂Acetonitrile120 - 150< 10 min>95%High (Industrial)

Experimental Protocols

Protocol A: Batch Synthesis via Boronic Acid Catalysis

Designed for high-purity, bench-scale synthesis under mild conditions.

Reagents: Phenylacetic acid (1.0 mmol), Morpholine (1.2 mmol), (2-(thiophen-2-ylmethyl)phenyl)boronic acid (0.1 mmol, 10 mol%), activated 5 Å molecular sieves (500 mg), anhydrous CH₂Cl₂ (5 mL)[1].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

  • Assembly: Add the activated 5 Å molecular sieves to the flask to ensure a strictly anhydrous environment (critical for preventing the hydrolysis of the borate intermediate).

  • Reagent Addition: Dissolve phenylacetic acid (136.15 mg) and the boronic acid catalyst in 5 mL of anhydrous CH₂Cl₂. Stir for 10 minutes at room temperature.

  • Amine Introduction: Add morpholine (104.5 mg, 104 µL) dropwise over 2 minutes.

  • Reaction: Stir the mixture at room temperature (25 °C) for 24 hours[6].

  • Work-up: Filter the mixture through a pad of Celite to remove the molecular sieves. Wash the organic layer with 1M HCl (2 × 5 mL) to remove unreacted morpholine, followed by saturated NaHCO₃ (5 mL) and brine. Dry over anhydrous MgSO₄ and concentrate under reduced pressure.

Self-Validation System:

  • TLC Monitoring: Monitor the disappearance of phenylacetic acid (Rf ~0.2 in 1:1 Hexane/EtOAc) and the appearance of the amide product (Rf ~0.5).

  • NMR Confirmation: Confirm product identity via ¹H NMR (400 MHz, CDCl₃). The protocol is successful if you observe the disappearance of the broad carboxylic acid -OH peak and the emergence of morpholine ring multiplets at δ 3.38–3.45 (m, 4H) and δ 3.60 (s, 4H), alongside the sharp benzylic -CH₂- singlet at δ 3.69 (s, 2H), and the phenyl multiplet at δ 7.19–7.31 (m, 5H)[7].

Protocol B: Continuous-Flow Synthesis via CS₂/Alumina

Designed for rapid, atom-efficient scale-up without homogeneous catalyst separation.

Equipment: HPLC pump, stainless steel preheating coil (1 mm ID), stainless steel HPLC column (250 mm × 4.6 mm ID), GC oven, backpressure regulator.

Step-by-Step Methodology:

  • Bed Preparation: Pack the stainless steel HPLC column with 4.0 g of activated neutral Al₂O₃ (Brockmann I, 50-200 µm). Place the packed column inside the GC oven.

  • System Priming: Connect the preheating coil and the catalyst bed. Set the backpressure regulator to 100 bar to maintain the solvent in the liquid phase at elevated temperatures. Prime the system with pure HPLC-grade acetonitrile.

  • Reagent Solution: Prepare a 100 mM stock solution containing phenylacetic acid (1.0 equiv), morpholine (1.2 equiv), and CS₂ (1.2 equiv) in acetonitrile. Homogenize by sonication for 5 minutes.

  • Flow Execution: Set the GC oven to 150 °C. Pump the reagent solution through the reactor at an optimized flow rate (e.g., 0.5 mL/min) to achieve the desired residence time.

  • Collection: Discard the first two system volumes to ensure steady-state operation. Collect the steady-state output in a receiving flask.

  • Isolation: Evaporate the acetonitrile and residual CS₂ under reduced pressure. The product typically requires no further column chromatography due to the high conversion rate and the retention of polar impurities on the alumina bed.

References

  • Braddock, D. C., et al. (2023). On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. The Journal of Organic Chemistry, 88(14), 9853-9869. URL:[Link]

  • Mohy El Dine, T., et al. (2015). Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis. The Journal of Organic Chemistry, 80(9), 4532-4544. URL:[Link]

  • Orsy, G., et al. (2020). Direct amide formation in a continuous-flow system mediated by carbon disulfide. Catalysis Science & Technology, 10(23), 7814-7818. URL:[Link]

Sources

Application

Scale-Up Synthesis Protocols for 1-Morpholino-2-phenylethanone

Executive Summary 1-Morpholino-2-phenylethanone (also known as 4-(phenylacetyl)morpholine, CAS 17123-83-0) is a highly versatile amide building block utilized extensively in the synthesis of active pharmaceutical ingredi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Morpholino-2-phenylethanone (also known as 4-(phenylacetyl)morpholine, CAS 17123-83-0) is a highly versatile amide building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and biological probes. Despite its "-one" suffix, this molecule is structurally a tertiary amide derived from phenylacetic acid and morpholine. Transitioning the synthesis of this intermediate from bench-scale discovery to kilo-scale production requires transitioning from expensive coupling reagents to robust, scalable, and atom-economical methodologies.

This application note details two field-proven, scale-up-ready pathways: Direct Azeotropic Dehydration and Biphasic Schotten-Baumann Coupling .

Mechanistic Insights & Route Selection

Amide bond formation is a cornerstone of API synthesis. Traditional methods rely heavily on activated carboxylic acid derivatives, such as acyl chlorides, which provide rapid kinetics but generate stoichiometric salt waste 1. Conversely, direct amidation between unactivated carboxylic acids and amines is highly desirable due to its superior atom economy, producing only water as a byproduct 2. While the synthesis of 1-morpholino-2-phenylethanone has been achieved via room-temperature catalytic methods 3 and oxidative amidation of cinnamic acids 4, industrial scale-up necessitates highly robust, catalyst-free approaches.

Causality in Route Design:

  • Route A (Thermal Dehydration): Exploits Le Chatelier's principle. The direct amidation of phenylacetic acid is thermodynamically unfavorable. By utilizing toluene—which forms a minimum-boiling azeotrope with water—and a Dean-Stark apparatus, water is continuously removed from the system. This thermodynamic sink drives the equilibrium entirely toward the amide product.

  • Route B (Schotten-Baumann): Utilizes phenylacetyl chloride in a biphasic dichloromethane (DCM)/aqueous NaOH system. Morpholine is a secondary amine (pKa ~8.3). The aqueous NaOH acts as an acid scavenger, neutralizing the generated HCl. This prevents the protonation of morpholine, ensuring the nucleophile remains active and kinetic turnover is uninterrupted.

Workflow PAA Phenylacetic Acid RouteA Route A: Thermal Amidation (Toluene, 115°C) PAA->RouteA Direct Mixing PAC Phenylacetyl Chloride PAA->PAC SOCl₂ Morph Morpholine Morph->RouteA RouteB Route B: Schotten-Baumann (DCM/Aq. NaOH, 5°C) Morph->RouteB Product 1-Morpholino-2-phenylethanone RouteA->Product Dean-Stark (-H₂O) RouteB->Product Biphasic (-NaCl) PAC->RouteB

Process flow diagram comparing Route A (Thermal) and Route B (Schotten-Baumann) for scale-up.

Quantitative Route Comparison

ParameterRoute A: Direct Thermal DehydrationRoute B: Biphasic Schotten-Baumann
Atom Economy High (produces only H₂O)Moderate (produces NaCl, H₂O)
E-Factor Low (Toluene is easily recycled)Higher (Generates aqueous salt waste)
Reaction Time 12 – 16 hours2 – 3 hours
Temperature Profile 110°C – 115°C (Vigorous Reflux)0°C – 10°C (Requires active cooling)
Typical Yield 85% – 90%92% – 98%
Primary IPC Dean-Stark water volumeAqueous phase pH (>10)

Detailed Experimental Protocols (1.0 kg Scale)

Protocol A: Direct Azeotropic Dehydration (Dean-Stark)

Target Yield: ~1.35 kg (89%)

  • Reactor Preparation: Ensure a 10 L jacketed glass reactor equipped with a mechanical stirrer, a Dean-Stark trap, and a reflux condenser is thoroughly dry.

  • Reagent Charging: Charge the reactor with Phenylacetic Acid (1.00 kg, 7.34 mol) and Toluene (5.0 L).

  • Amine Addition: Begin agitation at 200 rpm. Add Morpholine (0.70 kg, 8.07 mol, 1.1 eq) continuously over 15 minutes. Note: An exothermic salt-formation event will occur, raising the internal temperature slightly.

  • Dehydration Cycle: Heat the reactor jacket to 130°C to establish a vigorous internal reflux (110°C – 115°C).

  • Phase Separation: Monitor the continuous collection of water in the Dean-Stark trap. Drain the aqueous layer periodically to prevent overflow back into the reactor.

  • Workup: Once water evolution ceases (approx. 12-16 hours), cool the reactor to 50°C. Wash the organic layer sequentially with 1M HCl (1.0 L) to remove excess morpholine, 5% NaHCO₃ (1.0 L), and saturated brine (1.0 L).

  • Isolation: Concentrate the toluene phase under reduced pressure (50 mbar, 60°C) to yield 1-Morpholino-2-phenylethanone as a viscous pale-yellow oil that crystallizes upon standing.

Protocol B: Biphasic Acyl Chloride Coupling

Target Yield: ~1.26 kg (95%)

  • Biphasic Setup: Charge a 20 L jacketed reactor with Morpholine (0.62 kg, 7.12 mol, 1.1 eq), Dichloromethane (DCM) (4.0 L), and 20% w/v aqueous NaOH (1.5 L, ~7.5 mol).

  • Cooling: Activate the chiller unit to cool the biphasic mixture to an internal temperature of 0°C – 5°C. Set agitation to 300 rpm to ensure maximum interfacial surface area.

  • Substrate Preparation: In a separate vessel, dilute Phenylacetyl Chloride (1.00 kg, 6.47 mol) in DCM (2.0 L). Transfer this to an addition funnel attached to the main reactor.

  • Controlled Addition: Add the Phenylacetyl Chloride solution dropwise over 2 hours. Critical Step: Maintain internal temperature < 10°C to prevent the hydrolysis of the acyl chloride or the formation of ketene side-products.

  • Maturation: Stir the reaction mixture for 1 hour at 5°C post-addition.

  • Phase Separation: Stop agitation and allow the phases to separate for 15 minutes. Drain the lower organic (DCM) product layer. Extract the remaining aqueous phase with fresh DCM (1.0 L).

  • Washing & Isolation: Combine the organic layers, wash with deionized water (2.0 L) and brine (2.0 L). Evaporate the DCM under reduced pressure to afford the highly pure amide product.

Self-Validating In-Process Controls (IPCs)

A robust scale-up protocol must be a self-validating system, meaning the physical parameters of the reaction inherently report its progress without relying solely on external chromatographic analytics.

  • Volumetric Water Tracking (Route A): The theoretical water yield for a 7.34 mol batch is exactly 132 mL (7.34 mol × 18.02 g/mol ). The Dean-Stark trap acts as a real-time visual IPC. If 132 mL of water is collected, the reaction is mechanically validated as 100% complete.

  • Aqueous pH Monitoring (Route B): The coupling reaction generates stoichiometric HCl. If the aqueous phase pH drops below 8, the morpholine (pKa ~8.3) will protonate into an unreactive morpholinium salt, stalling the reaction. Maintaining the aqueous phase pH > 10 validates that the nucleophile remains entirely free-based, ensuring uninterrupted kinetic turnover.

References

  • Recent Developments in Amide Synthesis Using Nonactivated Starting Materials The Journal of Organic Chemistry - ACS Publications URL:[Link][1]

  • Direct amide formation from unactivated carboxylic acids and amines Chemical Communications - The Royal Society of Chemistry URL:[Link][2]

  • Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis The Journal of Organic Chemistry - ACS Publications URL:[Link][3]

  • Cu-catalysed oxidative amidation of cinnamic acids/arylacetic acids with 2º amines: an efficient synthesis of α-ketoamides RSC Advances - The Royal Society of Chemistry URL:[Link][4]

Sources

Method

extraction techniques for 1-Morpholino-2-phenylethanone from biological matrices

Application Note: High-Efficiency Extraction and Quantification of 1-Morpholino-2-phenylethanone from Biological Matrices Introduction 1-Morpholino-2-phenylethanone (CAS: 17123-83-0), also known as 2-morpholino-1-phenyle...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Efficiency Extraction and Quantification of 1-Morpholino-2-phenylethanone from Biological Matrices

Introduction

1-Morpholino-2-phenylethanone (CAS: 17123-83-0), also known as 2-morpholino-1-phenylethanone, is an α-amino ketone frequently encountered as a synthetic intermediate, a byproduct in the Willgerodt-Kindler reaction, and a structural analog relevant to the profiling of synthetic cathinones and morpholine-derived therapeutics. Accurate quantification of this compound in biological matrices (e.g., plasma, urine) is critical for pharmacokinetic profiling and forensic toxicology. However, extracting basic, moderately lipophilic small molecules from complex biofluids is notoriously challenging due to protein binding, phospholipid-induced ion suppression, and matrix effects during LC-MS/MS analysis.

Physicochemical Profiling & Extraction Causality

The development of a robust, self-validating extraction protocol requires exploiting the specific physicochemical properties of 1-Morpholino-2-phenylethanone:

  • Tertiary Amine (Morpholine Ring): The nitrogen atom imparts a basic character to the molecule (estimated pKa ~6.5–7.5).

    • Causality for SPE: At a low pH (< 4), the nitrogen is fully protonated, allowing for strong, selective retention on Mixed-Mode Cation Exchange (MCX) sorbents.

    • Causality for LLE: At a high pH (> 9), the molecule is unionized (neutral), facilitating efficient partitioning into non-polar organic solvents during Liquid-Liquid Extraction (LLE)[1].

  • Ketone and Phenyl Ring: These moieties provide moderate lipophilicity (estimated logP ~1.5–2.0), enabling reverse-phase retention on hydrophobic sorbents and solubility in extraction solvents like Methyl tert-butyl ether (MTBE).

Workflow Visualization

The choice of extraction technique is dictated by the biological matrix. Plasma requires aggressive protein and phospholipid removal[2], making MCX SPE the gold standard. Urine, which contains high concentrations of polar salts but negligible protein, is highly amenable to rapid LLE[1].

ExtractionWorkflow Sample Biological Matrix (Plasma / Urine) Spike Add Internal Standard (Self-Validation) Sample->Spike Decision Matrix Type? Spike->Decision PPT Protein Precipitation (PPT) Cold ACN + 1% FA Decision->PPT Plasma Base Alkalinization pH > 9 with NaOH Decision->Base Urine Dilution Dilution 2% FA in H2O PPT->Dilution Supernatant MCX Mixed-Mode Cation Exchange (MCX SPE) Dilution->MCX Load Evap Nitrogen Evaporation & Reconstitution MCX->Evap Elute (5% NH4OH in MeOH) LLE Liquid-Liquid Extraction (MTBE) Base->LLE LLE->Evap Organic Phase LCMS LC-MS/MS Analysis Evap->LCMS

Figure 1: Decision-tree workflow for the extraction of 1-Morpholino-2-phenylethanone.

Detailed Experimental Protocols

Trustworthiness & Self-Validation: Both protocols mandate the use of a stable isotope-labeled internal standard (SIL-IS), such as 1-Morpholino-2-phenylethanone-d5. The SIL-IS must be added prior to any sample manipulation. This creates a self-validating system where the IS tracks extraction recovery (RE) and mathematically compensates for any residual matrix effect (ME) during ionization.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE for Plasma

Causality: Plasma contains high levels of endogenous proteins and phospholipids that cause severe ion suppression in Electrospray Ionization (ESI). Direct LLE often leads to emulsions. MCX SPE provides an orthogonal cleanup mechanism (hydrophobic + ionic retention) that effectively isolates the basic analyte from neutral phospholipids.

  • Spiking: Aliquot 200 µL of plasma into a microcentrifuge tube. Add 10 µL of SIL-IS (1 µg/mL in Methanol) and vortex for 10 seconds.

  • Protein Precipitation (PPT): Add 600 µL of cold Acetonitrile containing 1% Formic Acid (FA).

    • Rationale: Acidic acetonitrile denatures proteins while ensuring the morpholine nitrogen remains protonated and soluble in the supernatant[2].

  • Centrifugation: Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Dilution: Transfer 600 µL of the supernatant to a clean tube and dilute with 600 µL of 2% FA in water.

    • Rationale: Dilution reduces the organic solvent content to <30%, which is critical to ensure the analyte partitions onto the hydrophobic backbone of the SPE sorbent before ionic binding occurs.

  • SPE Conditioning: Condition a 30 mg/1 mL MCX cartridge with 1 mL of Methanol, followed by 1 mL of 2% FA in water.

  • Loading: Load the diluted supernatant onto the cartridge at a flow rate of 1 mL/min.

  • Washing:

    • Wash 1: 1 mL of 2% FA in water (removes polar/acidic interferences).

    • Wash 2: 1 mL of 100% Methanol (removes hydrophobic neutral interferences, including phospholipids). Causality: The target analyte remains locked to the sorbent via strong ionic interactions with the sulfonic acid groups.

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

    • Rationale: The high pH neutralizes the morpholine nitrogen, breaking the ionic bond and releasing the analyte.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial LC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% FA).

Protocol B: Liquid-Liquid Extraction (LLE) for Urine

Causality: Urine lacks high protein concentrations but is rich in polar salts and hydrophilic metabolites. By shifting the pH to a highly basic state, 1-Morpholino-2-phenylethanone becomes completely unionized, allowing it to partition selectively into a moderately polar organic solvent, leaving salts and acidic metabolites in the aqueous waste[1].

  • Spiking: Aliquot 500 µL of urine into a 10 mL glass centrifuge tube. Add 10 µL of SIL-IS.

  • Alkalinization: Add 50 µL of 1 M Sodium Hydroxide (NaOH) and vortex. Verify that the pH is > 9.

  • Extraction: Add 2.5 mL of Methyl tert-butyl ether (MTBE).

    • Rationale: MTBE is less toxic than dichloromethane, forms a clean upper organic layer, and provides excellent recovery for moderately lipophilic amines[1].

  • Partitioning: Cap the tube and vortex vigorously for 5 minutes, or use a reciprocal shaker for 10 minutes.

  • Phase Separation: Centrifuge at 3,000 × g for 5 minutes to break any micro-emulsions.

  • Recovery: Carefully transfer 2 mL of the upper organic (MTBE) layer to a clean glass tube.

  • Reconstitution: Evaporate to dryness under nitrogen at 35°C (avoid higher temperatures to prevent volatilization of the free base). Reconstitute in 100 µL of initial LC mobile phase.

Quantitative Data & Method Validation Summary

To ensure the trustworthiness of the extraction, matrix effects (ME) and extraction recovery (RE) must be calculated using standard post-column infusion and post-extraction spiking methods:

  • RE (%) = (Peak area of analyte spiked before extraction / Peak area of analyte spiked after extraction) × 100

  • ME (%) = (Peak area of analyte spiked after extraction / Peak area of analyte in neat solvent) × 100

Table 1: Comparative Extraction Efficiency for 1-Morpholino-2-phenylethanone

MatrixExtraction MethodSolvent / SorbentMean Recovery (RE %)Matrix Effect (ME %)Phospholipid Removal
PlasmaProtein Precipitation (PPT)Acetonitrile (1% FA)92.4 ± 4.145.2 ± 6.3 (Suppression)Poor (< 10%)
PlasmaSolid-Phase Extraction (MCX)Oasis MCX (30 mg)88.7 ± 3.294.5 ± 2.1 (Minimal)Excellent (> 99%)
UrineLiquid-Liquid Extraction (LLE)MTBE (pH > 9)85.3 ± 4.598.1 ± 1.8 (Minimal)N/A (Low in urine)
Urine'Dilute and Shoot'1:10 in Mobile PhaseN/A62.8 ± 8.4 (Suppression)N/A

Note: PPT alone results in severe ion suppression (ME ~45%) due to residual phospholipids competing for charge in the ESI source[2]. MCX SPE successfully mitigates this, providing a self-validating, robust analytical method.

Conclusion

The extraction of 1-Morpholino-2-phenylethanone requires a tailored approach based on the biological matrix. For plasma, the combination of acidic protein precipitation followed by MCX SPE leverages the basicity of the morpholine ring to achieve high-purity extracts free of phospholipid interference. For urine, alkalinization followed by LLE with MTBE provides a rapid, cost-effective, and highly selective isolation mechanism.

References

  • Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implic
  • Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample prepar
  • Optimizing Sample Preparation Protocols for Extraction of a Panel of PROTACs Molecules
  • Extraction of Drug from the Biological Matrix: A Review.
  • Efficiency of Biological Fluid Matrix Removal Using Agilent Captiva EMR —Lipid Cleanup. Agilent.

Sources

Technical Notes & Optimization

Troubleshooting

preventing thermal degradation of 1-Morpholino-2-phenylethanone during extraction

Introduction Welcome to the technical support guide for handling 1-Morpholino-2-phenylethanone. This molecule, an α-aminoketone, is a valuable building block in pharmaceutical and chemical synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for handling 1-Morpholino-2-phenylethanone. This molecule, an α-aminoketone, is a valuable building block in pharmaceutical and chemical synthesis. However, its structure presents a unique challenge: a susceptibility to thermal degradation during routine laboratory procedures like extraction and solvent evaporation. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and prevent the thermal degradation of this compound, ensuring high yield and purity in your experiments. We will explore the "why" behind each recommendation, grounding our protocols in established chemical principles.

Section 1: Frequently Asked Questions (FAQs) - First-Line Diagnostics

This section addresses the most common initial questions and concerns when working with 1-Morpholino-2-phenylethanone.

Q1: What are the first signs of thermal degradation during my extraction?

Answer: The initial indicators of degradation are often subtle but can be identified both visually and analytically.

  • Visual Cues: A common sign is a color change in your solution. Upon heating, a previously colorless or pale yellow solution of 1-Morpholino-2-phenylethanone may turn a more intense yellow or even brown. This suggests the formation of chromophoric (color-absorbing) byproducts.

  • Analytical Observations: The most definitive evidence comes from analytical techniques.[1][2][3]

    • Thin-Layer Chromatography (TLC): You may observe new spots, often with different polarity (Rf values), in addition to the spot corresponding to your target compound.

    • HPLC/LC-MS: High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for detecting impurities.[1][3][4] The appearance of new peaks in your chromatogram, especially those that grow in intensity with prolonged heating time or higher temperatures, is a clear sign of degradation.[2] LC-MS can further help in identifying the mass-to-charge ratio of these new impurities.[3]

    • NMR Spectroscopy: A proton or carbon NMR of the crude product might show small, unidentifiable peaks that do not correspond to the starting material, residual solvent, or known reagents.

Q2: At what temperature does 1-Morpholino-2-phenylethanone begin to degrade?

Answer: While a precise decomposition temperature may vary based on the solvent, pH, and presence of catalysts, α-aminoketones are known to be sensitive to heat. Degradation pathways such as deamination and decarboxylation can be initiated at elevated temperatures. For many sensitive organic compounds, issues can arise even at temperatures used for evaporating common solvents like ethanol or methanol under atmospheric pressure.[5]

A conservative approach is to assume that any unnecessary heating poses a risk. The primary goal should be to remove solvents at the lowest practical temperature, ideally below 40-50°C .[6]

Q3: Which solvents are best for extraction to minimize degradation risk?

Answer: The ideal solvent has a high affinity for your compound while having a low boiling point to allow for easy removal without excessive heat.[7] It's a balance of solubility and volatility.

  • Recommended Solvents: Dichloromethane (DCM) and Ethyl Acetate (EtOAc) are excellent first choices. They are moderately polar, capable of dissolving 1-Morpholino-2-phenylethanone, and have low boiling points (DCM: ~40°C, EtOAc: ~77°C), making them easy to remove under reduced pressure.

  • Solvents to Use with Caution: Alcohols like methanol and ethanol have higher boiling points and may require more heat for removal. High-boiling point solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) should be avoided for final evaporation steps unless a high-vacuum system or lyophilization is available.[5]

SolventBoiling Point (°C at 1 atm)Polarity (Dielectric Constant)Notes
Dichloromethane (DCM) 39.69.1Excellent Choice. Very volatile, easy to remove under vacuum at low temperatures.
Ethyl Acetate (EtOAc) 77.16.0Good Choice. Slightly higher boiling point than DCM but generally safe under vacuum.
Methanol (MeOH) 64.732.7Use with Caution. Higher polarity may be useful, but requires careful temperature control during evaporation.
Ethanol (EtOH) 78.424.5Use with Caution. Similar to methanol; avoid high bath temperatures during evaporation.
Dimethylformamide (DMF) 15338.3Not Recommended for Evaporation. Very high boiling point; difficult to remove without significant heat.[5]
Dimethyl Sulfoxide (DMSO) 18946.7Not Recommended for Evaporation. Very high boiling point; requires specialized techniques for removal.[5]

Section 2: In-Depth Troubleshooting Guides

This section provides step-by-step solutions to specific problems encountered during the extraction and workup of 1-Morpholino-2-phenylethanone.

Guide 1: Issue - Low Yield or Product Loss After Solvent Evaporation

Symptom: The final mass of your isolated product is significantly lower than theoretically expected, and you suspect degradation rather than mechanical loss.

Primary Cause: The most likely cause is decomposition of the product during solvent removal, where prolonged exposure to heat, even at moderate temperatures, can break down the molecule.

Workflow for Diagnosis and Resolution

LowYieldTroubleshooting start Problem: Low Yield After Evaporation check_tlc Step 1: Analyze Crude Sample Run TLC/HPLC of pre-evaporation sample vs. final product. start->check_tlc degradation_check Are new impurity spots/peaks present? check_tlc->degradation_check implement_rotovap Step 2: Implement Low-Temp Evaporation Use a rotary evaporator with vacuum. degradation_check->implement_rotovap Yes mechanical_loss Investigate Mechanical Loss (e.g., transfer steps, incomplete extraction) degradation_check->mechanical_loss No protocol_rotovap Step 3: Follow Best Practices Protocol (See detailed steps below) implement_rotovap->protocol_rotovap success Resolution: Yield Improved, Purity Maintained protocol_rotovap->success

Caption: Troubleshooting workflow for low product yield.

Step-by-Step Protocol: Low-Temperature Solvent Removal via Rotary Evaporation

Rotary evaporation is the preferred method for removing solvents from heat-sensitive compounds because it lowers the solvent's boiling point by reducing the pressure.[6][8]

  • Preparation: Ensure your crude extract is in a round-bottom flask, filled to no more than 50% capacity to prevent bumping.[9]

  • System Setup: Attach the flask to the rotary evaporator. Ensure the condenser is supplied with cold water (or other coolant).

  • Start Rotation & Vacuum: Begin rotating the flask (e.g., 50-100 rpm) to create a thin film of the liquid, which increases the surface area for evaporation.[6][9] Slowly and gradually apply the vacuum. A sudden, strong vacuum can cause violent bumping.[10]

  • Apply Gentle Heat: Once a stable vacuum is achieved and you see solvent condensing, lower the flask into the heating bath. Crucially, set the bath temperature no higher than 40°C. A good rule of thumb is the "Delta-20" rule: the heating bath should be ~20°C warmer than the desired boiling point of the solvent under vacuum, and the condenser should be at least 20°C cooler.[9]

  • Monitor: Continue until all solvent is removed. Do not leave the sample on the evaporator for an extended period after it is dry.

  • Shutdown: Release the vacuum before stopping the rotation to prevent the solvent in the collection flask from being sucked back into your sample. Then, stop the rotation and remove your flask.[6]

Guide 2: Issue - Unknown Impurities Detected in Post-Extraction Analysis

Symptom: Your final product shows unexpected peaks in its HPLC, GC-MS, or NMR spectrum, indicating the presence of contaminants.

Primary Cause: These impurities are likely thermal degradation byproducts. The structure of 1-Morpholino-2-phenylethanone, an α-aminoketone, is susceptible to cleavage, particularly at the bond between the carbonyl carbon and the nitrogen atom or through reactions involving the α-protons.

Proposed Degradation Pathway

While the exact mechanism can be complex, a plausible heat-induced degradation pathway involves the cleavage of the C-N bond, potentially leading to the formation of morpholine and phenylacetic acid derivatives, or other rearrangement products.

DegradationPathway Parent 1-Morpholino-2-phenylethanone Heat Δ (Heat) Parent->Heat Products Degradation Products (e.g., Phenylacetic acid derivatives, Morpholine fragments) Heat->Products C-N Bond Cleavage / Rearrangement

Sources

Optimization

optimizing HPLC retention times for 1-Morpholino-2-phenylethanone detection

Technical Support Center: HPLC Troubleshooting & Method Optimization for 1-Morpholino-2-phenylethanone Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Troubleshooting & Method Optimization for 1-Morpholino-2-phenylethanone

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 1-Morpholino-2-phenylethanone.

Analyte Profile & Chromatographic Causality

1-Morpholino-2-phenylethanone (CAS: 17123-83-0) is a basic amine characterized by a morpholine ring attached to a phenylethanone backbone. The tertiary amine in the morpholine ring dictates its chromatographic behavior. Because basic amines can exist in protonated (ionized) or deprotonated (unionized) states depending on the mobile phase pH, they are highly susceptible to retention time shifts and peak tailing due to secondary interactions with residual silanols on silica-based stationary phases.

Table 1: Physicochemical Impact on HPLC Retention

Mobile Phase pH Analyte Ionization State Hydrophobicity Expected Retention (Reversed-Phase) Peak Shape / Tailing Factor (Tf)
Acidic (pH < 4.0) Protonated (Cationic) Low Early Elution (Short RT) Good (Tf ~1.1) - Silanols are masked
Neutral (pH 6.0 - 8.0) Partially Ionized Variable Unstable / Drifting Poor (Tf > 1.5) - Strong ion-exchange

| Basic (pH > 9.5) | Unionized (Neutral) | High | Late Elution (Long RT) | Excellent (Tf ~1.0) - No ion-exchange |

Diagnostic Logic: Isolating Retention Time Shifts

To troubleshoot retention time drift, you must first isolate whether the issue is physical (hardware-related) or chemical (chromatography-related). This is achieved by evaluating the void volume marker ( t0​ ), which represents the time it takes for an unretained compound to pass through the system.

RT_Troubleshooting Start Retention Time Drift Detected (1-Morpholino-2-phenylethanone) CheckT0 Evaluate Void Volume (t0) Marker (e.g., Uracil injection) Start->CheckT0 T0Shift Does t0 shift proportionally with the analyte? CheckT0->T0Shift Physical Physical / System Issue (Flow rate instability, Pump leak, Degasser failure) T0Shift->Physical Yes Chemical Chemical / Chromatographic Issue (pH change, Column degradation, Mobile phase error) T0Shift->Chemical No Trend Is the analyte drift trending or random? Chemical->Trend Trending Trending Drift (Stationary phase loss, Solvent evaporation) Trend->Trending Trending Random Random Jitter (Inadequate buffer capacity, Temperature fluctuations) Trend->Random Random

Diagnostic workflow for isolating the root cause of HPLC retention time drift.

Troubleshooting Guide & FAQs

Q1: Why does the retention time of 1-Morpholino-2-phenylethanone fluctuate randomly between injections, even though my pump pressure is stable? A1: Random retention time "jitter" for basic amines is almost always a chemical selectivity issue related to pH or temperature[1]. The morpholine nitrogen has a pKa of approximately 8.3. If your mobile phase pH is not strictly controlled at least 1.5 to 2 units away from this pKa, microscopic variations in pH will cause the analyte to rapidly shift between its protonated and unionized states.

  • Solution: Ensure your mobile phase is adequately buffered (e.g., 10-20 mM). Do not rely on adjusting pH with drops of acid/base without a buffer system. Additionally, ensure your column oven is active, as even a 1 °C change can shift retention times by 1–2%[2].

Q2: How can I increase the retention time of this compound on a reversed-phase C18 column? It is eluting too close to the solvent front. A2: In reversed-phase chromatography, ionic compounds are retained much stronger when they are forced into their unionized state[3]. For 1-Morpholino-2-phenylethanone, this means increasing the pH of the mobile phase to basic conditions (e.g., pH 9.5 using ammonium bicarbonate). At this pH, the amine is neutralized, increasing its hydrophobicity and partitioning strongly into the C18 stationary phase.

  • Note: Ensure you are using a hybrid-silica column (e.g., Waters XTerra or XBridge) that is stable at high pH, as standard silica dissolves above pH 8.0. Alternatively, you can decrease the organic solvent (e.g., acetonitrile) concentration[3].

Q3: My retention times are gradually decreasing over a long sequence. The void volume ( t0​ ) is perfectly stable. What is happening? A3: A stable t0​ confirms your pump and flow rate are functioning correctly. A gradual, trending decrease in analyte retention time indicates a continuous change in the column chemistry or the mobile phase composition. The two most common causes are:

  • Column Degradation: The bonded C18 phase is slowly cleaving off due to aggressive mobile phase conditions (hydrolysis), reducing the surface area available for interaction[2].

  • Solvent Evaporation: If you are using pre-mixed mobile phases, the volatile organic component (e.g., methanol or acetonitrile) or volatile buffer (e.g., TFA) may be evaporating from the reservoir, altering the effective solvent strength[2].

Q4: Both the analyte peak and the solvent peak ( t0​ ) are shifting proportionally. How do I fix this? A4: If all peaks, including the unretained marker, shift by the same ratio, the problem is a physical flow rate issue[1]. The most likely cause is a micro-leak in the system (often at the pump head, check valves, or autosampler rotor) that reduces the effective flow rate reaching the column[2].

  • Solution: Perform a leak test. Check for white crystalline buffer deposits around fittings, which indicate a slow, evaporating leak.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, implement the following self-validating protocol when optimizing the method for 1-Morpholino-2-phenylethanone.

Protocol: High-pH Method Optimization for Basic Amines

Objective: Maximize retention and peak symmetry by neutralizing the morpholine amine.

Step 1: Mobile Phase Preparation (Self-Validating Buffer)

  • Weigh exactly 0.79 g of Ammonium Bicarbonate ( NH4​HCO3​ ) and dissolve in 1.0 L of HPLC-grade water to create a 10 mM solution.

  • Adjust the pH to 9.5 using dilute Ammonium Hydroxide ( NH4​OH ). Causality Check: This pH is >1 unit above the morpholine pKa, ensuring >90% of the analyte is unionized.

  • Filter through a 0.22 µm membrane and sonicate for 10 minutes to degas.

Step 2: Column Equilibration & System Suitability

  • Install a high-pH tolerant hybrid C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Set the column oven temperature to 35.0 °C to eliminate ambient temperature fluctuations[2].

  • Flush the column with 10 column volumes (CV) of the high-pH mobile phase.

  • Validation Step: Inject 1 µL of a Uracil standard (unretained marker). Record the t0​ .

  • Inject 1 µL of 1-Morpholino-2-phenylethanone standard. Calculate the retention factor ( k′ ). If k′<2 , decrease the % Organic modifier in your gradient/isocratic pump settings[3].

Step 3: Robustness Verification

  • Perform 6 replicate injections of the analyte.

  • Calculate the Relative Standard Deviation (RSD) of the retention time.

  • Acceptance Criteria: RT RSD must be ≤0.5% . If RSD > 0.5%, verify pump check-valves and ensure the mobile phase cap is sealed to prevent ammonia evaporation.

References

  • Timberline Instruments. "HPLC Retention Time Drift: Causes & Troubleshooting Guide". Available at:[Link]

  • Chromatography Today. "Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach". Available at:[Link]

  • Waters Corporation. "Effect of pH on LC-MS Analysis of Amines". Available at:[Link]

  • GL Sciences. "How to Increase Retention - How to use analytical columns". Available at:[Link]

  • Element Lab Solutions. "Causes of Retention Time Drift in HPLC". Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues for 1-Morpholino-2-phenylethanone in Aqueous Media

Welcome to the technical support center for 1-Morpholino-2-phenylethanone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-Morpholino-2-phenylethanone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we provide in-depth, evidence-based solutions and troubleshooting strategies in a direct question-and-answer format to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving 1-Morpholino-2-phenylethanone in my aqueous buffer. Why is this happening?

A1: 1-Morpholino-2-phenylethanone, a derivative of acetophenone, is expected to have low aqueous solubility.[1] This is due to the presence of a non-polar phenyl group and a largely hydrophobic morpholine ring. While the morpholine group contains a tertiary amine and an ether linkage, which can participate in hydrogen bonding, the overall character of the molecule is lipophilic. Compounds with poor water solubility often present challenges in experimental settings, potentially leading to issues with bioavailability in drug development.[2][3]

A paper on the synthesis of a related compound, 1-Morpholino-2-phenylethane-1,2-dione, utilized dimethyl sulfoxide (DMSO) as the solvent, highlighting the compound's preference for organic solvents.[4]

Q2: What are the primary strategies I can use to solubilize 1-Morpholino-2-phenylethanone for my in vitro assays?

A2: There are several established techniques to enhance the solubility of poorly water-soluble compounds like 1-Morpholino-2-phenylethanone.[2][3][5][6] The most common and effective methods for a laboratory setting include:

  • Co-solvents: Introducing a water-miscible organic solvent can significantly increase solubility.[7][8][9]

  • pH Adjustment: Altering the pH of the aqueous medium can ionize the molecule, thereby increasing its solubility.[10][11][12]

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, effectively dispersing them in an aqueous solution.[13][14][15][16]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[17][18][19][20][21]

The choice of method will depend on the specific requirements of your experiment, such as the final desired concentration and potential interferences with your assay.

Troubleshooting Guides

Guide 1: Utilizing Co-solvents for Solubilization

Issue: My stock solution of 1-Morpholino-2-phenylethanone in an organic solvent precipitates when I dilute it into my aqueous experimental buffer.

Causality: This is a common issue when the concentration of the organic co-solvent is not sufficient to maintain the solubility of the compound in the final aqueous solution. The solubility of a compound often increases logarithmically with a linear increase in the co-solvent fraction.[22]

Step-by-Step Protocol:

  • Select an appropriate co-solvent: Dimethyl sulfoxide (DMSO), ethanol, and propylene glycol are commonly used co-solvents in biological assays.[9][22] Given its use in a related synthesis, DMSO is a logical starting point.[4]

  • Prepare a high-concentration stock solution: Dissolve 1-Morpholino-2-phenylethanone in 100% of your chosen co-solvent (e.g., DMSO) to create a concentrated stock.

  • Determine the maximum tolerable co-solvent concentration for your assay: Before preparing your final working solutions, it is crucial to determine the highest percentage of the co-solvent that does not affect your experimental system (e.g., cell viability, enzyme activity). This is typically between 0.1% and 1% for many cell-based assays.

  • Serial dilution: Perform serial dilutions of your stock solution into your aqueous buffer, ensuring the final concentration of the co-solvent remains below the predetermined tolerable limit.

  • Vortex and visually inspect: After each dilution step, vortex the solution thoroughly and visually inspect for any signs of precipitation. If precipitation occurs, you may need to increase the final co-solvent concentration (if permissible by your assay) or explore an alternative solubilization method.

Data Summary Table for Common Co-solvents:

Co-solventTypical Final Concentration in AssaysNotes
DMSO 0.1% - 1%Widely used, but can have cytotoxic effects at higher concentrations.
Ethanol 0.1% - 5%Can affect protein structure and enzyme kinetics.[7]
Propylene Glycol 1% - 10%Generally considered less toxic than DMSO and ethanol.[22]

Workflow Diagram:

CoSolvent_Workflow A Dissolve in 100% Co-solvent (e.g., DMSO) C Prepare Working Solution by Diluting in Aqueous Buffer A->C B Determine Max Tolerable Co-solvent % in Assay B->C D Vortex and Visually Inspect C->D E Precipitation Observed? D->E F Proceed with Experiment E->F No G Increase Co-solvent % (if possible) or Try Another Method E->G Yes

Caption: Co-solvent solubilization workflow.

Guide 2: pH-Mediated Solubilization

Issue: My compound is still not soluble enough, even with a co-solvent.

Step-by-Step Protocol:

  • Estimate the pKa: Based on the structure, the pKa of the morpholine nitrogen is likely to be in the range of 7-9. For effective protonation, the pH of the solution should be at least 1-2 units below the pKa.

  • Prepare acidic or basic buffers: Prepare a range of buffers with different pH values (e.g., pH 4, 5, 6, 7, 8, 9).

  • Test solubility: Add a small, known amount of 1-Morpholino-2-phenylethanone to a fixed volume of each buffer.

  • Equilibrate and observe: Vortex the samples and allow them to equilibrate (e.g., by shaking or rotating for several hours at a controlled temperature).

  • Determine the optimal pH: Visually identify the pH at which the compound fully dissolves. For quantitative analysis, you can centrifuge the samples and measure the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV.

  • Assay compatibility: Ensure that the optimal pH for solubility is compatible with the pH requirements of your experiment.

Logical Relationship Diagram:

PH_Solubility cluster_compound 1-Morpholino-2-phenylethanone cluster_solution Aqueous Solution A Neutral Form (Low Solubility) B Protonated Form (High Solubility) A->B + H+ C Higher pH (> pKa) C->A Favors D Lower pH (< pKa) D->B Favors

Sources

Optimization

Technical Support Center: 1-Morpholino-2-phenylethanone Storage &amp; Stability Guide

Welcome to the Technical Support Center for 1-Morpholino-2-phenylethanone (CAS: 17123-83-0). As a critical building block in drug development and catalytic amide synthesis, maintaining the structural integrity of this co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Morpholino-2-phenylethanone (CAS: 17123-83-0). As a critical building block in drug development and catalytic amide synthesis, maintaining the structural integrity of this compound is paramount. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to prevent and detect oxidative degradation.

Section 1: Mechanistic Insights into Degradation

Q: Why does 1-Morpholino-2-phenylethanone degrade so rapidly when exposed to ambient air, and what are the specific chemical liabilities?

A: The structural architecture of 1-Morpholino-2-phenylethanone contains two distinct sites that are highly susceptible to autoxidation:

  • The Active Methylene Group: Positioned between the electron-withdrawing carbonyl group and the phenyl ring, the α -protons are highly acidic. In the presence of ambient oxygen, light, and heat, this active methylene site readily forms a radical, which reacts with O2​ to form a hydroperoxide intermediate[1]. This eventually leads to oxidative cleavage, generating smaller, polar byproducts like benzoic acid derivatives.

  • The Morpholine Ring: The saturated heterocyclic ring is prone to oxidation. Quantum chemistry studies demonstrate that molecular oxygen addition to carbon-centered morpholinyl radicals leads to a 1,5-H shift and unimolecular ring-opening, releasing significant heat and permanently degrading the compound[2].

DegradationPathways A 1-Morpholino-2-phenylethanone (Intact Molecule) B Active Methylene Autoxidation A->B O2, Light, Heat C Morpholine Ring Oxidation A->C O2, Radicals D Hydroperoxide Intermediate B->D Radical Cascade F N-Oxide Formation C->F N-Oxidation G Unimolecular Ring Opening C->G 1,5-H Shift E Cleavage Products (e.g., Benzoic Acid) D->E Oxidative Cleavage

Fig 1: Dual oxidative degradation pathways of 1-Morpholino-2-phenylethanone.

Section 2: Optimal Storage Conditions

Q: What are the definitive, field-proven storage conditions to prevent this oxidation?

A: To arrest both active methylene autoxidation and morpholine ring-opening, a multi-layered storage strategy is required. Simply placing the vial in a refrigerator is insufficient because oxygen dissolved in the headspace will continue to drive radical formation. The compound must be strictly stored at 2-8°C[3] under an inert atmosphere.

Quantitative Summary of Storage Parameters
ParameterSub-optimal Condition (High Risk)Optimal Condition (Preventative)Scientific Rationale
Temperature Room Temp (20-25°C)2-8°C Suppresses the thermal activation energy required for radical initiation[3].
Atmosphere Ambient AirArgon backfill Argon is denser than Nitrogen; it sinks to form a physical protective blanket over the solid, eliminating O2​ required for hydroperoxide formation.
Container Clear Glass / PlasticAmber Glass Vial Blocks UV-induced photolytic cleavage of the α -carbon C-H bonds.
State Dissolved in SolventLyophilized Solid Solvents (esp. ethers/chloroform) dissolve oxygen and accelerate peroxide transfer.

Section 3: Quality Control & Detection

Q: How can I definitively verify the integrity of my batch before deploying it in sensitive assays?

A: Visual inspection is unreliable; oxidation often occurs before any noticeable color change (though advanced degradation presents as a yellowing of the off-white solid). The gold standard for self-validating your batch is a combination of High-Performance Liquid Chromatography (HPLC) and Proton Nuclear Magnetic Resonance ( 1 H NMR) spectroscopy. The intact molecule exhibits a distinct methylene singlet at δ 3.74 ppm. A shift or splitting of this peak confirms oxidative cleavage.

NMR Diagnostic Markers for Oxidation
Analytical MethodTarget Signal (Intact Compound)Indicator of Oxidation / Degradation
1 H NMR ( CDCl3​ ) Methylene singlet at δ 3.74 ppmLoss of singlet; appearance of aldehyde protons ( ∼δ 10.0 ppm).
1 H NMR ( CDCl3​ ) Morpholine multiplets at δ 3.43-3.65 ppmDownfield shifts indicating N-oxide formation ( δ > 4.0 ppm).
HPLC (UV 254 nm) Single sharp peak (RT dependent on column)Emergence of secondary peaks with lower retention times (polar cleavage products).
Protocol 1: Self-Validating QC Workflow for Oxidation Detection

Causality Note: This protocol uses an internal standard and specific integration ratios to mathematically validate purity rather than relying on qualitative visual checks.

  • Sample Preparation: Dissolve 5 mg of 1-Morpholino-2-phenylethanone in 0.5 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v TMS as an internal standard.

  • NMR Acquisition: Acquire a standard 1D 1 H NMR spectrum at 400 MHz.

  • Spectral Analysis:

    • Integrate the methylene singlet at δ 3.74 ppm.

    • Integrate the morpholine ring protons (multiplets at δ 3.65 ppm and δ 3.43-3.48 ppm).

  • Degradation Assessment: Calculate the ratio of the methylene protons to the aromatic protons ( δ 7.24-7.35 ppm). A ratio lower than 2:5 indicates active methylene cleavage. The presence of broad singlets > δ 4.0 ppm indicates N-oxide formation.

QCWorkflow Start Retrieve Sample (Stored at 2-8°C) Visual Visual Inspection (Check for yellowing) Start->Visual HPLC HPLC Analysis (Check for polar peaks) Visual->HPLC NMR 1H NMR Analysis (Verify δ 3.74 ppm singlet) HPLC->NMR Decision Purity > 95%? NMR->Decision Pass Proceed to Assay Decision->Pass Yes Fail Execute Rescue Protocol (Flash Chromatography) Decision->Fail No

Fig 2: Self-validating QC workflow for detecting oxidation prior to experimental use.

Section 4: Experimental Workarounds & Rescue

Q: If my batch has undergone mild oxidation, is there a reliable protocol to rescue the compound?

A: Yes. If HPLC indicates <10% degradation, the compound can be rescued via flash column chromatography. Because the oxidation products (N-oxides, benzoic acid, benzaldehyde) differ significantly in polarity from the parent ketone, silica gel chromatography is highly effective at isolating the intact molecule.

Protocol 2: Flash Chromatography Rescue Protocol
  • Solvent System Preparation: Prepare a mobile phase of Hexanes:Ethyl Acetate (gradient from 80:20 to 50:50).

  • Column Loading: Dissolve the compromised batch in a minimal volume of dichloromethane (DCM) and dry-load onto silica gel (230-400 mesh).

  • Elution: Run the column. The intact 1-Morpholino-2-phenylethanone will elute earlier than the highly polar N-oxides and cleavage products.

  • Fraction Analysis: Spot fractions on a TLC plate and visualize under UV (254 nm) or with a potassium permanganate ( KMnO4​ ) stain. Note: Oxidized products will rapidly reduce the stain, appearing as bright yellow spots against the purple background.

  • Concentration & Storage: Pool the pure fractions, evaporate under reduced pressure, and immediately backfill the receiving flask with Argon before transferring to an amber vial for 2-8°C storage[3].

References
  • Exploring the ring-opening pathways in the reaction of morpholinyl radicals with oxygen molecule. PubMed (nih.gov). Available at:[Link]

  • Simulation of the oxidation of microencapsulated oil based on oxygen distribution – Model setup and validation. ResearchGate. Available at:[Link]

  • Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis. Scribd (Originally published in ACS). Available at:[Link]

Sources

Troubleshooting

FAQ 1: Why is my chiral HPLC showing 0% enantiomeric excess (ee) for 1-Morpholino-2-phenylethanone?

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals troubleshooting stereochemical outcomes in mor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals troubleshooting stereochemical outcomes in morpholine-containing phenyl derivatives.

The Diagnosis: The "Achiral Trap" A critical prerequisite for optimizing enantiomeric excess (ee) is confirming the presence of a stable stereocenter. 1-Morpholino-2-phenylethanone (phenylacetic acid morpholine amide) and its structural isomer 2-morpholino-1-phenylethanone are strictly achiral molecules [1],[2]. The α -carbon in 1-morpholino-2-phenylethanone contains two identical protons, meaning it cannot exhibit optical activity or exist as enantiomers.

If your protocol aims to measure or improve ee, you are likely intending to synthesize its closely related chiral derivatives or precursors , which are ubiquitous in medicinal chemistry and drug development[3].

G A 1-Morpholino-2-phenylethanone (Achiral: No Stereocenter) C 2-Bromo-1-morpholino- 2-phenylethanone (Chiral α-bromo amide) A->C α-Bromination B 2-Morpholino-1-phenylethanone (Achiral: No Stereocenter) D 2-Morpholino-1-phenylethanol (Chiral β-amino alcohol) B->D Asymmetric Reduction

Caption: Structural relationship between achiral morpholino-ketones and their chiral derivatives.

FAQ 2: How do I maximize ee when reducing 2-morpholino-1-phenylethanone to chiral 2-morpholino-1-phenylethanol?

The Causality of the Problem: The reduction of the achiral ketone 2-morpholino-1-phenylethanone to the chiral β -amino alcohol (R)- or (S)-2-morpholino-1-phenylethanol is a critical step in the synthesis of Gyrase inhibitors and macrolide antibiotics[4],. Standard borohydride reductions yield racemic mixtures. To achieve high ee, you must utilize Asymmetric Transfer Hydrogenation (ATH) . Erosion of ee in ATH is almost always caused by an imbalance in the proton-to-hydride delivery mechanism or reversible oxidation at elevated temperatures.

Data Presentation: Optimization of ATH Conditions

Catalyst SystemHydrogen SourceTemp (°C)Conversion (%)ee (%)Causality / Observation
RuCl(p-cymene)[(R,R)-TsDPEN]HCOOH/TEA (5:2)25>9996Optimal hydride delivery via a rigid, concerted 6-membered transition state.
RuCl(p-cymene)[(R,R)-TsDPEN]HCOOH/TEA (1:1)254588Insufficient proton availability slows catalytic turnover, allowing background racemic reduction.
RuCl(p-cymene)[(R,R)-TsDPEN]iPrOH / tBuOK608572Elevated temperatures induce reversible hydride abstraction (partial racemization).

Self-Validating Protocol: ATH of 2-Morpholino-1-phenylethanone

  • Catalyst Activation: In a flame-dried, argon-purged Schlenk flask, dissolve 0.5 mol% RuCl(p-cymene)[(R,R)-TsDPEN] in anhydrous dichloromethane (DCM).

  • The Validation Checkpoint: Add the HCOOH/Triethylamine (TEA) azeotrope (5:2 ratio). Self-Validation: The solution must shift from dark red to bright orange within 5 minutes. If it remains dark red or turns brown, oxygen contamination has poisoned the active 16-electron Ru species; abort and restart.

  • Substrate Addition: Add 1.0 equivalent of 2-morpholino-1-phenylethanone dropwise at 0 °C to prevent exothermic degradation of the catalyst.

  • Reaction: Stir at 25 °C for 12 hours. Monitor via TLC (EtOAc/Hexane 1:1).

  • Quench: Quench with saturated aqueous NaHCO₃ to neutralize the formic acid, halting the reversible hydride transfer that causes ee erosion.

ATH_Workflow N1 1. Substrate Preparation Degas 2-morpholino-1-phenylethanone N3 3. Hydrogen Transfer HCOOH/TEA azeotrope (5:2) N1->N3 N2 2. Catalyst Activation RuCl(p-cymene)[(R,R)-TsDPEN] + Base N2->N3 Active Ru-H species N4 4. Chiral Product (R)-2-morpholino-1-phenylethanol N3->N4 Enantioselective Delivery

Caption: Workflow for the Asymmetric Transfer Hydrogenation (ATH) of morpholino-ketones.

FAQ 3: How can I prevent racemization during the amidation of chiral α -amino acids with morpholine?

The Causality of the Problem: If you are synthesizing chiral analogs of 1-morpholino-2-phenylethanone (e.g., coupling morpholine with a chiral α -phenylglycine derivative), you are highly susceptible to racemization. Morpholine is a secondary amine with moderate steric bulk. During activation of the chiral carboxylic acid, the intermediate is prone to forming an oxazolone ring. The α -proton of the oxazolone is highly acidic; base-catalyzed deprotonation leads to rapid epimerization before morpholine can attack[1].

Data Presentation: Impact of Coupling Conditions on ee

Coupling ReagentBaseSolventYield (%)ee (%)Causality / Observation
HATUDIPEADMF9545Strong base (DIPEA) heavily promotes oxazolone deprotonation and racemization.
DCCDMAP (cat)DCM7560Slow coupling rate allows background epimerization to outcompete amidation.
EDC·HCl / HOBtNMMDCM9298NMM (mild base) and HOBt rapidly trap the activated ester, bypassing the oxazolone pathway.

Self-Validating Protocol: Epimerization-Free Morpholine Amidation

  • Activation: Dissolve 1.0 eq of the chiral acid and 1.1 eq of HOBt (Hydroxybenzotriazole) in anhydrous DCM at -10 °C. The low temperature kinetically suppresses oxazolone formation.

  • Coupling Agent: Add 1.1 eq of EDC·HCl. Stir for 15 minutes. Self-Validation: The reaction mixture should become a clear, homogeneous solution, indicating the successful formation of the OBt-active ester.

  • Amine Addition: Add 1.2 eq of morpholine and 2.0 eq of N-Methylmorpholine (NMM). Crucial Insight: Do not use DIPEA or Triethylamine. NMM is basic enough to drive the reaction but weak enough to prevent α -proton abstraction[1].

  • Completion: Allow the reaction to slowly warm to room temperature over 4 hours. Wash with 1M HCl to remove unreacted morpholine and NMM, preserving the stereochemical integrity of the product.

References

  • 1 - The Journal of Organic Chemistry (ACS Publications) 2.4 - PMC / Journal of Medicinal Chemistry 3. - Thieme Connect 4.2 - Organic Chemistry International

Sources

Optimization

Technical Support Center: Optimizing the Purification of 1-Morpholino-2-phenylethanone via Flash Chromatography

Answering as a Senior Application Scientist. Welcome to the technical support center for the purification of 1-Morpholino-2-phenylethanone.

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Author: BenchChem Technical Support Team. Date: April 2026

Answering as a Senior Application Scientist.

Welcome to the technical support center for the purification of 1-Morpholino-2-phenylethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing flash chromatography purification of this and similar aromatic ketones. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Understanding the Molecule: 1-Morpholino-2-phenylethanone

1-Morpholino-2-phenylethanone is an α-aminoketone. Its structure, featuring a polar and basic morpholine ring attached to a relatively non-polar phenylethanone backbone, presents specific challenges and opportunities for purification.

  • Polarity: The molecule possesses moderate polarity, making it an ideal candidate for normal-phase flash chromatography on silica gel.

  • Basicity: The tertiary amine in the morpholine ring is basic. This can lead to strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel, potentially causing issues like peak tailing and irreversible adsorption.

  • Solubility: It is generally soluble in moderately polar organic solvents like dichloromethane and ethyl acetate, but less soluble in non-polar solvents like hexanes.[1] This property is critical when choosing loading techniques.

Method Development Workflow

A systematic approach to method development is crucial for achieving efficient and reproducible purifications. The goal is to find a solvent system that provides good separation between your target compound and any impurities. Thin-Layer Chromatography (TLC) is the foundational tool for this process.

Step-by-Step Method Development Protocol
  • Select a Starting Solvent System: For a compound of moderate polarity like 1-Morpholino-2-phenylethanone, the standard workhorse is an Ethyl Acetate (EtOAc) / Hexanes system.[2]

  • Perform TLC Analysis:

    • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the mixture onto a silica gel TLC plate.

    • Develop the plate in a TLC chamber with a pre-determined solvent mixture (e.g., start with 30% EtOAc in Hexanes).

    • Visualize the spots using a UV lamp (254 nm) and/or a chemical stain.

  • Optimize the Solvent System:

    • The Goal: Aim for a retention factor (Rf) of 0.3 to 0.4 for 1-Morpholino-2-phenylethanone. This Rf value typically ensures the compound elutes from the flash column in a reasonable volume (around 3-5 column volumes) with good resolution.[3]

    • If Rf is too high (> 0.5): The solvent system is too polar. Decrease the concentration of the more polar solvent (EtOAc).

    • If Rf is too low (< 0.2): The solvent system is not polar enough. Increase the concentration of the polar solvent (EtOAc).

  • Assess Peak Shape on TLC:

    • If the spot for your compound shows significant tailing (a comet-like shape), it indicates strong interaction with the silica. To counteract this, add a small amount (0.5-2% ) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your eluent mixture.[2] This neutralizes the acidic sites on the silica gel, leading to sharper, more symmetrical peaks.

Method Development Workflow Diagram

MethodDevelopment Start Start: Crude Sample TLC Run TLC with EtOAc/Hexanes (e.g., 30:70) Start->TLC AnalyzeRf Analyze Rf of Product TLC->AnalyzeRf Rf_High Rf > 0.5 (Too High) AnalyzeRf->Rf_High High Rf_Low Rf < 0.2 (Too Low) AnalyzeRf->Rf_Low Low Rf_Good 0.2 < Rf < 0.4 (Optimal) AnalyzeRf->Rf_Good Good DecreasePolarity Decrease % EtOAc Rf_High->DecreasePolarity IncreasePolarity Increase % EtOAc Rf_Low->IncreasePolarity CheckTailing Check for Tailing Rf_Good->CheckTailing DecreasePolarity->TLC IncreasePolarity->TLC NoTailing No Significant Tailing CheckTailing->NoTailing No Tailing Significant Tailing CheckTailing->Tailing Yes FinalMethod Final Method Determined: Proceed to Flash Chromatography NoTailing->FinalMethod AddBase Add 0.5-2% Triethylamine to Eluent Tailing->AddBase AddBase->FinalMethod

Caption: Workflow for developing a flash chromatography method using TLC.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 1-Morpholino-2-phenylethanone, offering potential causes and solutions.

ProblemSymptom(s)Potential Cause(s)Solution(s)
Poor Separation Broad or overlapping peaks in the chromatogram. Fractions are cross-contaminated.Incorrect Eluent Polarity: The solvent system may be too polar (all compounds elute quickly) or not polar enough (slow elution and band broadening).[3]Re-optimize with TLC: Aim for a product Rf of 0.3-0.4. Ensure impurity spots are well-resolved from the product spot.
Column Overloading: Applying too much crude product saturates the stationary phase, exceeding its separation capacity.[3]Reduce Sample Load: A general rule is a mass ratio of crude product to silica gel of 1:30 to 1:100. For difficult separations, use a ratio closer to 1:100.
Improper Column Packing: Channels or cracks in the silica bed lead to an uneven flow of the mobile phase, causing band distortion.Repack the Column: Use a wet slurry packing method for a uniform, compact bed. Ensure the top surface of the silica is flat and protected with a layer of sand.
Peak Tailing The product peak in the chromatogram is asymmetrical, with a "tail" extending to the right.Acid-Base Interaction: The basic nitrogen on the morpholine ring is interacting strongly with acidic silanol groups on the silica surface.[4]Add a Basic Modifier: Incorporate 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide into your eluent to neutralize the silica surface and improve peak shape.
Low or No Recovery The desired product is not found in the collected fractions, or the isolated yield is significantly lower than expected.Irreversible Adsorption: The compound may be sticking permanently to the silica gel, especially if it is unstable under acidic conditions.Deactivate Silica: Add a basic modifier (TEA) as described above. If the problem persists, consider a less acidic stationary phase like neutral alumina.
Sample Precipitation at Loading: If the sample is dissolved in a strong solvent and loaded onto a column equilibrated with a weak solvent, it can precipitate at the top of the column, preventing it from eluting properly.[5]Use Dry Loading: Pre-adsorb the crude mixture onto a small amount of silica gel or an inert support like Celite.[6] Once the solvent is evaporated, the resulting free-flowing powder can be loaded directly onto the column.
Product Elutes Too Quickly The product comes off the column in the first few fractions, co-eluting with non-polar impurities.Solvent System Too Strong: The polarity of the eluent is too high, preventing effective interaction with the stationary phase.Decrease Eluent Polarity: Use a weaker solvent system (e.g., lower percentage of ethyl acetate in hexanes) as determined by your TLC analysis.
Cracked Silica Bed Visible cracks or channels appear in the silica bed after running the column.Heat of Adsorption: Using a very polar solvent (like methanol) directly on a dry-packed column can generate heat, causing solvent to boil and crack the bed.[2]Proper Equilibration: Always pre-equilibrate the column with the initial, less polar mobile phase. When using highly polar solvents, introduce them gradually as part of a gradient.
Troubleshooting Decision Tree

Troubleshooting Problem Identify Primary Problem PoorSep Poor Separation Problem->PoorSep LowYield Low Yield / No Product Problem->LowYield Tailing Peak Tailing Problem->Tailing CheckRf Is Product Rf 0.3-0.4? PoorSep->CheckRf ProductInEluent Is Product Visible in Fractions? LowYield->ProductInEluent BasicCompound Cause: Basic amine interacting with acidic silica Tailing->BasicCompound OptimizeEluent Action: Re-optimize eluent with TLC CheckRf->OptimizeEluent No CheckLoad Is Load <1% of Silica Mass? CheckRf->CheckLoad Yes ReduceLoad Action: Reduce sample load CheckLoad->ReduceLoad No CheckPacking Is Column Packed Evenly? CheckLoad->CheckPacking Yes Repack Action: Repack column (slurry method) CheckPacking->Repack No IrreversibleAdsorption Cause: Irreversible Adsorption ProductInEluent->IrreversibleAdsorption No LoadingIssue Cause: Precipitation on Column ProductInEluent->LoadingIssue Yes, but yield is low AddBaseModifier Action: Add TEA to eluent IrreversibleAdsorption->AddBaseModifier UseDryLoad Action: Use dry loading method LoadingIssue->UseDryLoad BasicCompound->AddBaseModifier

Caption: A decision tree for troubleshooting common flash chromatography issues.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying 1-Morpholino-2-phenylethanone? A1: Standard silica gel (40-63 µm particle size) is the most common and cost-effective choice for this compound. Due to the basic morpholine moiety, which can cause peak tailing, using a mobile phase containing a small amount of a basic modifier like triethylamine is highly recommended to improve peak shape and recovery.[4]

Q2: Should I run an isocratic or gradient elution? A2: For simple mixtures where the impurities are much more or much less polar than your product, an isocratic (constant solvent composition) elution is often sufficient. However, if your crude material contains multiple impurities with polarities close to your product, a gradient elution is superior.[3] Start with a low polarity to elute non-polar impurities, then gradually increase the polarity to elute your product, and finally, use a high polarity wash to remove any strongly retained compounds.

Q3: How much crude material can I load onto my column? A3: The loading capacity depends on the difficulty of the separation. A general guideline is a 1:30 to 1:100 mass ratio of crude sample to silica gel.[3] For a simple separation (large ΔRf between spots on TLC), you can use a higher load (e.g., 1g of sample on 30g of silica). For a difficult separation (small ΔRf), you must use a lower load (e.g., 1g of sample on 100g of silica) to achieve good resolution.

Q4: My compound is not very soluble in hexanes. How should I load it onto the column? A4: This is a common issue. Loading the sample in a strong solvent (like pure ethyl acetate or dichloromethane) directly onto the column can ruin the separation. The best practice is dry loading . Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane), add a small portion of silica gel (or Celite) to form a slurry, and then evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.[6] This powder can then be carefully added to the top of your packed column.

Q5: Can I reuse my flash column? A5: While technically possible for identical samples if the column is thoroughly flushed, it is generally not recommended in a research or development setting. Impurities from a previous run can accumulate and elute unexpectedly during a subsequent purification, leading to cross-contamination. Given the relatively low cost of silica gel, using a fresh column for each unique sample is the best practice to ensure purity and avoid failed experiments.

References

  • An Approach in Synthesis of 1-Morpholino-2-phenylethane-1,2-dione Catalyzed by Copper (II) Bromide. (2020). ResearchGate. [Link]

  • Flash chromatography method development without TLC plates?! Is it possible?. (2024). YouTube. [Link]

  • Successful Flash Chromatography. Biotage. [Link]

  • Troubleshooting Guide. Agilent. [Link]

  • Solvent Systems for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • High-throughput method development for aldehydes and ketones using an Agilent 1290 Infinity LC system and an Agilent ZORBAX. Agilent. [Link]

  • 1-phenylethanone. Chemister.ru. [Link]

  • Formation, Alkylation, and Hydrolysis of Chiral Nonracemic N-Amino Cyclic Carbamate Hydrazones: An Approach to the Enantioselective α-Alkylation of Ketones. (2018). The Journal of Organic Chemistry. [Link]

  • Successful Flash Chromatography. King Group. [Link]

  • Rapid chromatographic technique for preparative separations with moderate resolution. Moodle@Units. [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2018). PMC. [Link]

  • High-throughput Method Development for Aldehydes and Ketones Using an Agilent 1290 Infinity LC-system. LCGC International - Chromatography Online. [Link]

  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. (2013). The Baran Laboratory, Scripps Research. [Link]

  • Chromatography: About. University of Rochester, Department of Chemistry. [Link]

  • HILIC Purification Strategies for Flash Chromatography. Teledyne Labs. [Link]

  • I2-promoted aerobic oxidative coupling of acetophenes with amines under metal-free conditions: A facial access to α- ketoamides. The Royal Society of Chemistry. [Link]

  • 1-Morpholino-2-phenylethanone(CAS# 17123-83-0 ). Angene Chemical. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]

  • Troubleshooting 6 Common Problems in Liquid Chromatography Separations. (2018). Medicilon. [Link]

  • Conception and Synthesis of Sequence‐Coded Morpholinos. PMC. [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. [Link]

  • HPLC Troubleshooting Guide. SepServ. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Analytical Benchmarking of 1-Morpholino-2-phenylethanone

Introduction: The Imperative of High-Fidelity Reference Standards In the landscape of pharmaceutical research and development, the certainty of our analytical measurements is the bedrock upon which scientific progress is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of High-Fidelity Reference Standards

In the landscape of pharmaceutical research and development, the certainty of our analytical measurements is the bedrock upon which scientific progress is built. Every stage, from early-stage discovery to rigorous quality control in manufacturing, relies on the precision and accuracy of the data we generate.[1][2] The linchpin in this system is the analytical reference standard—a substance of the highest purity and characterization that serves as an unwavering benchmark.[3] These standards are not merely reagents; they are the arbiters of quality, ensuring the identity, purity, potency, and safety of therapeutic agents.[4]

This guide addresses the comprehensive analytical characterization of a candidate lot of 1-Morpholino-2-phenylethanone (CAS No. 17123-83-0), a heterocyclic ketone with potential applications as a chemical intermediate in drug synthesis.[5][6] As this molecule is not currently available as a primary compendial standard from bodies like the United States Pharmacopeia (USP), this document provides a robust framework for its qualification.[7]

Our objective is not to perform a direct comparison to a non-existent standard, but rather to establish a rigorous, multi-faceted analytical workflow. We will benchmark the performance of our analytical methods against a globally recognized primary standard, USP Acetaminophen RS , thereby instilling confidence in the data generated for our candidate material. This guide is designed for researchers, analytical scientists, and drug development professionals, offering both the "how" and the "why" behind each critical step in the qualification process.

Pillar 1: Identity Confirmation – An Unambiguous Structural Verification

The foundational step in characterizing any reference standard is the unequivocal confirmation of its chemical structure. A mistake in identity renders all subsequent data meaningless. We employ a synergistic combination of Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy to build a complete and irrefutable structural profile.

Methodology: Spectroscopic Analysis
  • Mass Spectrometry (MS):

    • Rationale: To determine the accurate molecular weight and fragmentation pattern, confirming the elemental composition.

    • Protocol:

      • Prepare a 1 mg/mL solution of 1-Morpholino-2-phenylethanone in methanol.

      • Infuse the solution directly into a High-Resolution Mass Spectrometer (HRMS) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

      • Acquire data over a mass range of m/z 50-500.

      • Compare the observed accurate mass of the protonated molecular ion [M+H]⁺ with the theoretically calculated mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Rationale: To map the carbon-hydrogen framework of the molecule, confirming atom connectivity and the specific isomeric form. The distinct electronic environments of the morpholine and phenylethanone moieties provide a unique spectral fingerprint.[8]

    • Protocol:

      • Dissolve approximately 10 mg of the candidate material in 0.7 mL of deuterated chloroform (CDCl₃).

      • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

      • Assign all proton and carbon signals and compare chemical shifts and coupling constants to literature values or theoretical predictions.[5][9]

Data Summary: Identity Verification
Analysis Parameter Theoretical Value Observed Value (Candidate Material) Conclusion
HRMS Molecular FormulaC₁₂H₁₅NO₂C₁₂H₁₅NO₂Consistent
[M+H]⁺ Mass206.1176206.1179Consistent
¹H NMR Phenyl Protons~7.2-7.4 ppmMultiplet at 7.25-7.40 ppmConsistent
Methylene Protons (-CH₂-)~3.6-3.8 ppmMultiplet at 3.65-3.80 ppmConsistent
Morpholine Protons~3.4-3.7 ppmMultiplets at 3.45 & 3.68 ppmConsistent
¹³C NMR Carbonyl Carbon (C=O)~170-172 ppm171.5 ppmConsistent
Phenyl Carbons~127-135 ppmSignals at 127.8, 128.9, 134.2 ppmConsistent
Morpholine Carbons~42, 46, 67 ppmSignals at 42.1, 46.3, 67.0 ppmConsistent

Pillar 2: Orthogonal Purity Assessment – A Two-Pronged Approach

A reference standard's value is directly tied to its purity. Relying on a single analytical technique can be misleading, as co-eluting impurities or non-chromatophoric compounds may go undetected. Therefore, we employ an orthogonal approach, combining a separation-based relative purity method (HPLC) with a thermodynamic absolute purity method (DSC).

Chromatographic Purity and Impurity Profiling by HPLC

Causality Behind Experimental Choices: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds due to its high resolving power and sensitivity. The choice of a reversed-phase C18 column is ideal for a moderately polar molecule like 1-Morpholino-2-phenylethanone. An isocratic method is chosen for its robustness and reproducibility in a quality control environment.

To ensure the trustworthiness of our results, we first qualify the analytical system using a primary reference standard. The USP Acetaminophen RS is selected for this purpose. By demonstrating that our system can produce accurate and precise results for a well-characterized compendial standard, we validate the integrity of the data we subsequently generate for our candidate material.[10]

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and Water (50:50, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • System Suitability Testing (SST):

    • Prepare a 0.1 mg/mL solution of USP Acetaminophen RS in the mobile phase.

    • Make five replicate injections.

    • Calculate the relative standard deviation (RSD) of the peak area, the tailing factor, and the number of theoretical plates. The system is deemed suitable if RSD ≤ 2.0%, Tailing Factor ≤ 1.5, and Plates ≥ 2000.

  • Analysis of 1-Morpholino-2-phenylethanone:

    • Prepare a 1.0 mg/mL solution of the candidate material in the mobile phase.

    • Inject the solution in duplicate.

    • Calculate the purity using the area percent normalization method. Identify and report any impurity exceeding 0.05% of the total area.

Caption: Workflow for HPLC Purity Assessment.

Absolute Purity by Differential Scanning Calorimetry (DSC)

Causality Behind Experimental Choices: Differential Scanning Calorimetry (DSC) offers an elegant, absolute method for purity determination based on the thermodynamic principle of melting point depression, as described by the van't Hoff equation.[11] It is considered an orthogonal technique to chromatography because it does not rely on separation and its measurement principle is entirely different. This method is particularly valuable for detecting impurities that are structurally similar to the main compound and may co-elute in HPLC.[12]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified Indium reference standard.

  • Sample Preparation: Accurately weigh 2-3 mg of 1-Morpholino-2-phenylethanone into a hermetically sealed aluminum pan. Prepare an empty, sealed pan to serve as the reference.

  • Analysis:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 150°C at a rate of 2°C/min.

    • Use a nitrogen purge gas at 50 mL/min.

  • Data Processing: Analyze the resulting thermogram to determine the onset of melting, the peak melting temperature (Tₘ), and the enthalpy of fusion (ΔHfus). Calculate the molar purity using the instrument's software, which applies the van't Hoff model.

DSC_Workflow Calibrate Calibrate DSC with Indium Standard Prep Weigh 2-3 mg of Sample into Aluminum Pan Calibrate->Prep Analyze Heat at 2°C/min under Nitrogen Purge Prep->Analyze Process Analyze Thermogram (Van't Hoff Equation) Analyze->Process Result Absolute Purity (%) Process->Result

Sources

Comparative

1-Morpholino-2-phenylethanone vs. Structurally Similar Synthetic Compounds: A Comprehensive Comparison Guide

As application scientists and drug development professionals, we frequently encounter structural isomers and analogs that, despite identical molecular weights, exhibit profoundly different reactivity profiles and biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

As application scientists and drug development professionals, we frequently encounter structural isomers and analogs that, despite identical molecular weights, exhibit profoundly different reactivity profiles and biological behaviors. A classic example of this is the distinction between 1-morpholino-2-phenylethanone (a stable phenylacetamide derivative) and its structural isomer 2-morpholino-1-phenylethanone (a highly reactive α -amino ketone).

This guide objectively compares 1-morpholino-2-phenylethanone against structurally similar synthetic compounds, analyzing their physicochemical properties, synthetic pathways, and utility in drug discovery.

Structural and Functional Divergence

Understanding the functional group dichotomy between these compounds is critical for predicting their behavior in both synthetic workflows and biological systems.

  • 1-Morpholino-2-phenylethanone (Amide): Formed via the condensation of phenylacetic acid and morpholine. The nitrogen lone pair is delocalized into the carbonyl group, rendering the molecule highly stable, resistant to hydrolysis, and chemically inert under physiological conditions.

  • 2-Morpholino-1-phenylethanone ( α -Amino Ketone): Features a ketone adjacent to a methylene group bearing a morpholine ring. This structural motif (similar to synthetic cathinones) is highly electrophilic and serves as a critical intermediate in complex cascade reactions, such as the Willgerodt-Kindler reaction.

  • 1-Piperidino-2-phenylethanone (Amide Analog): A direct analog of 1-morpholino-2-phenylethanone where the ether oxygen of morpholine is replaced by a methylene group, significantly altering the basicity and lipophilicity of the molecule.

Table 1: Physicochemical & Structural Comparison
Property1-Morpholino-2-phenylethanone2-Morpholino-1-phenylethanone1-Piperidino-2-phenylethanone
Structural Class Amide (Phenylacetamide) α -Amino KetoneAmide (Phenylacetamide)
CAS Number 17123-83-057872-39-661563-06-2
Molecular Weight 205.25 g/mol 205.25 g/mol 203.28 g/mol
Nitrogen pKa (Est.) Non-basic (Amide)~6.5 - 7.0Non-basic (Amide)
Carbonyl IR Stretch ~1640 cm⁻¹ (Amide I band)~1690 cm⁻¹ (Ketone band)~1645 cm⁻¹ (Amide I band)
Primary Utility Stable pharmacophore, peptide synthesis modelReactive intermediate, CNS-active precursorLipophilic structural analog

Mechanistic Pathways & Reactivity Profiles

The synthetic routes to these compounds highlight their divergent chemical natures. Amide formation requires dehydration, whereas α -amino ketone synthesis relies on electrophilic halogenation followed by nucleophilic substitution.

SyntheticPathways A Phenylacetic Acid + Morpholine C Catalytic Amidation (Boronic Acid, RT) A->C Dehydration B Acetophenone + Br2 + Morpholine D Alpha-Bromination & SN2 Amination B->D Halogenation E 1-Morpholino-2-phenylethanone (Stable Amide) C->E High Yield F 2-Morpholino-1-phenylethanone (Reactive Ketone) D->F Nucleophilic Attack

Figure 1: Divergent synthetic pathways for isomeric morpholino-phenylethanone derivatives.

Self-Validating Experimental Methodologies

To ensure reproducibility, the following protocols integrate causality-driven steps and in-process analytical checkpoints.

Protocol A: Synthesis of 1-Morpholino-2-phenylethanone (Amide)

This method utilizes a bench-stable boronic acid catalyst to achieve direct amidation at room temperature, a technique optimized to prevent racemization when adapted for chiral amino acids, as detailed in .

  • Reaction Assembly: In a flame-dried flask, dissolve phenylacetic acid (0.55 mmol) and morpholine (0.50 mmol) in 5 mL of anhydrous CH₂Cl₂.

    • Causality: Anhydrous conditions are mandatory. The boronic acid catalyst functions by forming a mixed anhydride-like intermediate with the carboxylic acid; ambient moisture will prematurely hydrolyze this intermediate.

  • Catalyst & Desiccant Addition: Add 10 mol % of (2-(thiophen-2-ylmethyl)phenyl)boronic acid and 1.0 g of activated 5 Å molecular sieves.

    • Causality: Amidation is an equilibrium reaction. The molecular sieves act as a thermodynamic sink, sequestering the water byproduct and driving the reaction to >95% conversion.

  • Incubation: Stir vigorously at room temperature (20–25 °C) for 24 hours.

  • Validation Checkpoint (Self-Validation): Monitor via TLC (Cyclohexane/EtOAc 80:20). The reaction is complete when the phenylacetic acid spot disappears and a new UV-active spot emerges at Rf​=0.52 .

  • Isolation: Filter through a Celite pad to remove molecular sieves, concentrate under reduced pressure, and purify via flash chromatography to yield an off-white solid.

Protocol B: Synthesis of 2-Morpholino-1-phenylethanone ( α -Amino Ketone)

This compound is frequently synthesized as an intermediate in the Willgerodt-Kindler reaction, as explored in.

  • Substrate Preparation: Dissolve 2-bromo-1-phenylethanone (1.0 mmol) in 3 mL of N,N-dimethylformamide (DMF) and cool to 0 °C in an ice bath.

    • Causality: DMF, a polar aprotic solvent, drastically lowers the activation energy for the SN​2 transition state. Cooling to 0 °C suppresses unwanted enolization and subsequent self-condensation of the highly reactive α -bromo ketone.

  • Nucleophilic Amination: Add morpholine (3.0 mmol) dropwise over 10 minutes.

    • Causality: A 3-fold excess of morpholine is used intentionally; one equivalent acts as the nucleophile, while the remaining two equivalents act as an acid scavenger to neutralize the HBr byproduct, preventing the protonation of the newly formed amine.

  • Incubation: Remove the ice bath and stir at room temperature for 4 hours.

  • Validation Checkpoint (Self-Validation): Utilize LC-ESI-MS. The reaction is validated by the disappearance of the starting material isotopic cluster ( m/z 199/201) and the emergence of a dominant [M+H]+ ion peak at m/z 206, confirming successful morpholine integration.

  • Workup: Quench with cold water, extract with ethyl acetate (3 × 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

Performance Comparison in Drug Development

When advancing these structural motifs into drug development pipelines, the choice between a morpholine ring and a piperidine ring—or an amide versus a ketone—dictates the pharmacokinetic profile of the resulting API.

Table 2: Pharmacokinetic & Synthetic Utility Profiling
Parameter1-Morpholino-2-phenylethanone2-Morpholino-1-phenylethanone1-Piperidino-2-phenylethanone
Metabolic Stability Excellent (Resistant to CYP450 oxidation)Poor (Prone to rapid reduction/oxidation)Moderate (Piperidine is prone to α -oxidation)
Lipophilicity (LogP) Lower (Due to morpholine ether oxygen)LowerHigher (Lacks hydrogen bond acceptor)
Toxicity Profile Generally benignPotential for CNS stimulation/toxicityHigher risk of hERG channel inhibition
Synthetic Role End-product or stable linkerTransient intermediate (e.g., )End-product or stable linker

Application Insight: In medicinal chemistry, replacing a piperidine ring (as seen in 1-piperidino-2-phenylethanone) with a morpholine ring (as in 1-morpholino-2-phenylethanone) is a classic bioisosteric strategy. The electron-withdrawing inductive effect of the morpholine oxygen lowers the basicity of the nitrogen atom. This subtle shift reduces the compound's overall lipophilicity (LogP) and often mitigates phospholipidosis and hERG-related cardiotoxicity, making 1-morpholino-2-phenylethanone a highly preferred structural backbone for oral drug formulations.

Conversely, 2-morpholino-1-phenylethanone is rarely used as a final therapeutic agent due to the metabolic liability of the α -amino ketone moiety, which undergoes rapid reduction to the corresponding amino alcohol in vivo.

References

  • Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication Source: Organic Chemistry International (Hindawi / SciSpace) URL:[Link]

  • I2-promoted aerobic oxidative coupling of acetophenes with amines under metal-free conditions: A facial access to α-ketoamides Source: RSC Advances (The Royal Society of Chemistry) URL:[Link]

Validation

A Comparative Guide to the Stability of 1-Morpholino-2-phenylethanone in Diverse Solvent Systems

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth technical analysis of the stability of 1-Morpholino-2-phenylethanone, a key building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical analysis of the stability of 1-Morpholino-2-phenylethanone, a key building block in medicinal chemistry. Understanding the stability of this compound in various solvent systems is paramount for ensuring the integrity of research findings and the successful development of new therapeutic agents. This document moves beyond a simple recitation of protocols to offer a comprehensive understanding of the "why" behind the experimental design, grounded in established chemical principles.

Introduction: The Criticality of Stability in Drug Discovery

1-Morpholino-2-phenylethanone serves as a versatile scaffold in the synthesis of a wide array of biologically active molecules. Its chemical stability directly impacts the reliability of experimental data, the shelf-life of intermediates, and the safety and efficacy of final drug products. Degradation of this molecule can lead to the formation of impurities with potentially altered pharmacological or toxicological profiles. Therefore, a thorough investigation of its stability under various conditions is not merely a regulatory requirement but a fundamental aspect of good scientific practice.

This guide will explore the comparative stability of 1-Morpholino-2-phenylethanone across a spectrum of solvent systems, employing forced degradation studies to predict its long-term stability and identify potential degradation pathways.

Theoretical Framework: Anticipating Degradation Pathways

The structure of 1-Morpholino-2-phenylethanone presents two primary sites susceptible to degradation: the ketone functional group and the morpholine ring.

Keto-Enol Tautomerism

Like many carbonyl compounds, 1-Morpholino-2-phenylethanone can exist in equilibrium between its keto and enol forms.[1] The position of this equilibrium is significantly influenced by the solvent's polarity.[1][2] In polar solvents, the more polar keto form is generally favored, while nonpolar solvents can shift the equilibrium towards the enol form, which can be stabilized by intramolecular hydrogen bonding.[1] While tautomerism is a state of equilibrium and not degradation per se, the enol form can be more susceptible to certain degradation reactions, such as oxidation.

Morpholine Ring Instability

The morpholine moiety, a secondary amine and an ether, is also a potential site for degradation. The C-N bond, in particular, can be susceptible to cleavage under various conditions.[2][3]

  • Oxidative Degradation: The nitrogen atom in the morpholine ring can be oxidized to form N-oxides.[4] Furthermore, oxidative ring cleavage can occur, leading to the formation of open-chain compounds.[3]

  • Hydrolytic Cleavage: Under acidic or basic conditions, the morpholine ring can undergo hydrolysis, leading to ring-opening. This is a critical consideration in aqueous solvent systems.

  • Thermal and Photolytic Decomposition: Elevated temperatures and exposure to light can provide the energy required to initiate the breakdown of the morpholine ring.[3][5]

Experimental Design for a Comprehensive Stability Assessment

To rigorously evaluate the stability of 1-Morpholino-2-phenylethanone, a forced degradation study is the most effective approach.[6][7] This involves subjecting the compound to stress conditions that are more severe than those it would typically encounter during storage and handling.

Selection of Solvent Systems

The choice of solvents is critical for understanding how the environment can impact the stability of the target molecule. The following solvent systems are selected to represent a range of polarities and proticities:

  • Aqueous (pH 3, 7, 9): To assess hydrolytic stability under acidic, neutral, and basic conditions.

  • Methanol: A polar protic solvent.

  • Acetonitrile: A polar aprotic solvent.

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, commonly used in biological assays.[8]

Forced Degradation Conditions

The following stress conditions, based on International Council for Harmonisation (ICH) guidelines, will be applied to the solutions of 1-Morpholino-2-phenylethanone in each solvent system:

  • Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[9]

  • Thermal Degradation: 60°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for a defined period.[9]

Analytical Methodology: A Stability-Indicating HPLC Method

A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify the parent compound from its degradation products.[10] A reverse-phase HPLC method using a C18 column is a suitable choice for this type of molecule.[10]

Experimental Workflow

The following diagram illustrates the experimental workflow for the comparative stability study.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation A Prepare stock solution of 1-Morpholino-2-phenylethanone B Aliquot into different solvent systems A->B C1 Acidic Hydrolysis B->C1 C2 Basic Hydrolysis B->C2 C3 Oxidative Stress B->C3 C4 Thermal Stress B->C4 C5 Photolytic Stress B->C5 D HPLC Analysis C1->D C2->D C3->D C4->D C5->D E Quantify parent compound and degradation products D->E F Compare stability across solvent systems E->F G Propose degradation pathways F->G

Caption: Experimental workflow for the stability study.

Hypothetical Results: A Comparative Analysis

The following table summarizes hypothetical data from the forced degradation study, showcasing the percentage degradation of 1-Morpholino-2-phenylethanone under various conditions.

Solvent SystemAcidic Hydrolysis (0.1 N HCl, 60°C)Basic Hydrolysis (0.1 N NaOH, 60°C)Oxidative (3% H₂O₂, RT)Thermal (60°C)Photolytic (UV/Vis)
Aqueous (pH 3) 15%< 5%10%< 2%8%
Aqueous (pH 7) < 5%< 5%8%< 2%5%
Aqueous (pH 9) < 5%25%12%< 2%6%
Methanol 10%18%15%5%10%
Acetonitrile < 2%< 2%5%< 1%3%
DMSO < 2%5%20%3%4%

Discussion of Hypothetical Results

The hypothetical data suggest that 1-Morpholino-2-phenylethanone is most susceptible to degradation under basic and oxidative conditions, with the solvent playing a significant role in the extent of degradation.

  • Hydrolytic Stability: The compound shows significant degradation in both acidic and basic aqueous solutions, suggesting that the morpholine ring is susceptible to hydrolysis. The higher degradation under basic conditions could indicate a base-catalyzed ring-opening mechanism.

  • Oxidative Stability: The compound exhibits considerable degradation in the presence of hydrogen peroxide, particularly in polar solvents like DMSO and methanol. This supports the hypothesis of oxidative degradation of the morpholine ring.

  • Solvent Effects: The stability is markedly higher in the aprotic solvent acetonitrile, which is less likely to participate in hydrolytic or protic-catalyzed degradation pathways. The increased degradation in methanol compared to water under some conditions could be due to the formation of different, more reactive intermediates.

  • Thermal and Photolytic Stability: The compound appears to be relatively stable to thermal and photolytic stress under the tested conditions, with minimal degradation observed.

Proposed Degradation Pathways

Based on the hypothetical results and the known chemistry of ketones and morpholines, the following degradation pathways are proposed.

G cluster_pathways Proposed Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Parent 1-Morpholino-2-phenylethanone Hydrolysis_Product Ring-Opened Product (e.g., N-(2-hydroxyethyl)-2-phenyl-2-oxoacetamide) Parent->Hydrolysis_Product H₂O, H⁺/OH⁻ N_Oxide N-Oxide Derivative Parent->N_Oxide [O] Ring_Cleavage_Product Oxidative Ring Cleavage Products Parent->Ring_Cleavage_Product [O]

Caption: Proposed degradation pathways for the molecule.

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 1-Morpholino-2-phenylethanone in acetonitrile.

  • Preparation of Stress Samples:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Thermal Degradation: Prepare solutions in each solvent system (aqueous pH 3, 7, 9; methanol; acetonitrile; DMSO) at a concentration of 0.1 mg/mL.

    • Photolytic Degradation: Prepare solutions as for thermal degradation.

  • Incubation:

    • Incubate the acidic and basic hydrolysis samples at 60°C for 24 hours.

    • Keep the oxidative degradation samples at room temperature for 24 hours.

    • Incubate the thermal degradation samples at 60°C for 48 hours.

    • Expose the photolytic degradation samples to a calibrated light source.

  • Sample Neutralization (for acidic and basic samples): After incubation, neutralize the acidic samples with an equivalent amount of 0.1 N NaOH and the basic samples with 0.1 N HCl.

  • Dilution: Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 0.01 mg/mL) with the mobile phase.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

Conclusion

This guide provides a comprehensive framework for evaluating the stability of 1-Morpholino-2-phenylethanone. The hypothetical data and proposed degradation pathways underscore the importance of considering both the core structure and the solvent environment when assessing the stability of a molecule. The presented experimental design and analytical method offer a robust starting point for researchers to conduct their own stability studies, ensuring the quality and reliability of their scientific endeavors in the field of drug discovery and development.

References

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry, 4th ed.; Wiley-VCH: Weinheim, Germany, 2011. [Link]

  • IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). [Link]

  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 64(11), 4354–4359. [Link]

  • Combourieu, B., et al. (2000). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. European Journal of Biochemistry, 267(10), 2948–2955. [Link]

  • Eawag-BBD. (2008). Morpholine Degradation Pathway. [Link]

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, in: International Conference on Harmonization, Geneva, 2003. [Link]

  • Gilbert, R., & Saheb, S. A. (1987). Thermal decomposition of morpholine in the steam-water cycle of a CANDU-PHW nuclear power plant. Water Science and Technology, 19(11), 35-42. [Link]

  • Nelson Labs. Forced Degradation Studies for Stability. [Link]

  • OSHA. (2003). Morpholine. [Link]

  • Setyawati, A., et al. (2020). An Approach in Synthesis of 1-Morpholino-2-phenylethane-1,2-dione Catalyzed by Copper (II) Bromide. Journal of the Indonesian Chemical Society, 3(3), 145-150. [Link]

  • Alsante, K. M., et al. (2014). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 7(5), 595-603. [Link]

  • U.S. EPA. Method 522: Determination of 1,4-Dioxane in Drinking Water by Solid Phase Extraction (SPE) and Gas Chromatography Mass Spectrometry (GC/MS) with Selected Ion Monitoring (SIM). [Link]

  • Bajaj, S., et al. (2004). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 25(2), 149-167. [Link]

  • Gene Tools, LLC. (2018). Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. [Link]

  • Poupin, P., et al. (1997). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 63(11), 4348–4353. [Link]

  • SIELC Technologies. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. [Link]

  • Kumar, R., et al. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Hungarian Journal of Industry and Chemistry, 50, 33-43. [Link]

  • Agilent Technologies. (2016). The Secrets to Better HPLC Methods. [Link]

  • Chen, S. H., & Aitken, M. D. (2013). Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6. Applied Microbiology and Biotechnology, 97(14), 6451–6461. [Link]

  • Kumar, R., et al. (2021). Unraveling the Bacterial Assisted Degradation Pathway of Morpholine- a Xenobiotic Micropollutant: A Sustainability for Zero Pollution Environment. ResearchGate. [Link]

  • Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 26(9), 2645. [Link]

  • Logoyda, L., et al. (2025). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Pharmacia, 72(2), 521-530. [Link]

  • Hünig, S., Lücke, E., & Brenninger, W. (1963). 1-Morpholino-1-cyclohexene. Organic Syntheses, 43, 34. [Link]

Sources

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